Isodeoxycholic acid
Description
Properties
IUPAC Name |
(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAAZIHTDCFJX-QLEQUTGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315756 | |
| Record name | Isodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-17-6 | |
| Record name | Isodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholan-24-oic acid, 7,12-dihydroxy-, (5beta,7alpha,12alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodeoxycholic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TXX676B9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isodeoxycholic Acid: A Comprehensive Physicochemical Profile for Researchers
For Immediate Release
[City, State] – [Date] – Isodeoxycholic acid (IDCA), a secondary bile acid and a significant metabolite of the gut microbiota, is increasingly recognized for its role in physiological and pathophysiological processes. This technical guide provides an in-depth overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and visualizes relevant biological pathways and experimental workflows.
Core Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | PubChem[1] |
| Synonyms | 3-deoxy Cholic Acid, 3-DCA, iDCA, isoDCA, 7α,12α-Dihydroxycholanic Acid | Cayman Chemical[2] |
| CAS Number | 566-17-6 | PubChem[1] |
| Molecular Formula | C₂₄H₄₀O₄ | PubChem[1] |
| Molecular Weight | 392.6 g/mol | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |
| Melting Point | Not Available | ContaminantDB[3] |
| Reference (Deoxycholic acid): 171-174 °C | Sigma-Aldrich[4] | |
| Reference (Ursodeoxycholic acid): 203-205 °C | PubChem[5] | |
| Boiling Point | Not Available | ContaminantDB[3] |
| Reference (Deoxycholic acid): 437.26°C (rough estimate) | ChemicalBook[6] | |
| pKa (Strongest Acidic) | 4.48 (Predicted) | ChemAxon[3] |
| logP | 3.87 (Predicted) | ChemAxon[3] |
| Polar Surface Area | 77.76 Ų (Computed) | ChemAxon |
Solubility Profile
The solubility of this compound is a critical parameter for its biological activity and formulation development. It is sparingly soluble in aqueous solutions but demonstrates good solubility in various organic solvents.
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Water | 0.025 g/L (Predicted) | ALOGPS[3] |
| Dimethylformamide (DMF) | ~30 mg/mL | Cayman Chemical[2] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | Cayman Chemical[2] |
| Ethanol | ~20 mg/mL | Cayman Chemical[2] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Cayman Chemical[2] |
Spectral Data
Table 3: Mass Spectrometry Data for this compound
| Technique | Precursor Ion | Key Fragments (m/z) | Source |
| LC-ESI-TOF (Negative Ion Mode) | [M-H]⁻ (m/z 391.28) | 58.99, 391.28, 392.29, 298.94, 59.05 | PubChem[1] |
| qTof (Positive Ion Mode) | [M+Na]⁺ (m/z 415.282) | 415.280792, 416.284241, 433.291321, 417.288422, 431.248383 | PubChem[1] |
| qTof (Positive Ion Mode) | [M-2H₂O+H]⁺ (m/z 357.279) | 211.147659, 357.277466, 247.168411, 261.184174, 119.085548 | PubChem[1] |
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and reproducible physicochemical data. Below are detailed methodologies for determining key properties of bile acids like this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of a bile acid can be determined by potentiometric titration in a mixed solvent system, followed by extrapolation to water.
Methodology:
-
Preparation of Bile Acid Solution: Prepare a solution of this compound of known concentration (e.g., 10 mM) in a mixture of an organic solvent (e.g., dimethyl sulfoxide or methanol) and water. The organic solvent is necessary to ensure the solubility of the unconjugated bile acid throughout the titration.
-
Titration Setup: Use a calibrated pH meter with a combined glass electrode. Maintain a constant temperature using a water bath.
-
Titration Procedure: Titrate the bile acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of NaOH added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point.
-
Extrapolation to Water: Perform the titration in several solvent mixtures with varying mole fractions of the organic solvent. Plot the determined pKa values against the mole fraction of the organic solvent and extrapolate to a zero mole fraction to obtain the pKa in water.[7]
References
- 1. This compound | C24H40O4 | CID 164672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ContaminantDB: this compound [contaminantdb.ca]
- 4. Deoxycholic acid =98 HPLC 83-44-3 [sigmaaldrich.com]
- 5. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deoxycholic acid CAS#: 83-44-3 [m.chemicalbook.com]
- 7. Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isodeoxycholic Acid: Structure, Stereochemistry, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isodeoxycholic acid, a secondary bile acid, with a focus on its chemical structure, stereochemical properties, and its role in biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Stereochemistry
This compound (iDCA) is a dihydroxy secondary bile acid. Its chemical structure is defined by a steroid nucleus with hydroxyl groups at the 3β and 12α positions, and a five-carbon carboxylic acid side chain at position 17. The stereochemistry of the chiral centers is crucial for its biological activity and differentiates it from its isomers, such as deoxycholic acid (3α, 12α-dihydroxy) and chenodeoxycholic acid (3α, 7α-dihydroxy).
The IUPAC name for this compound is (3β,5β,12α)-3,12-dihydroxycholan-24-oic acid. The stereochemical configuration of the hydroxyl group at the C-3 position is in the beta orientation, distinguishing it from the more common deoxycholic acid where it is in the alpha orientation. The fusion of the A and B rings of the steroid nucleus is in the cis conformation (5β), which is characteristic of most naturally occurring bile acids in humans.
Key Structural Features:
-
Steroid Nucleus: A rigid four-ring carbon skeleton.
-
Hydroxyl Groups: One at the C-3 position (β-configuration) and another at the C-12 position (α-configuration).
-
Carboxylic Acid Side Chain: A five-carbon chain at C-17, terminating in a carboxyl group.
-
A/B Ring Fusion: cis fusion (5β-cholanic acid).
The precise arrangement of these functional groups dictates its physicochemical properties and its interactions with biological receptors.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₀O₄ | [1] |
| Molecular Weight | 392.57 g/mol | [1] |
| IUPAC Name | (4R)-4-[(3S,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | [1] |
| CAS Number | 566-17-6 | [1] |
| Physical Description | Solid | [1] |
| XLogP3 | 4.9 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 392.29265975 Da | [1] |
| Monoisotopic Mass | 392.29265975 Da | [1] |
| Topological Polar Surface Area | 77.8 Ų | [1] |
| Heavy Atom Count | 28 | [1] |
| Complexity | 605 | [1] |
| Solubility | Soluble in ethanol (~20 mg/ml), DMSO (~20 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers.[2] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from a more readily available bile acid. A plausible synthetic route involves the inversion of the 3α-hydroxyl group of deoxycholic acid to a 3β-hydroxyl group via a Mitsunobu reaction. A representative workflow for this synthesis is outlined below.
References
Isodeoxycholic Acid: A Gut Microbiome-Derived Regulator of Immune Homeostasis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isodeoxycholic acid (isoDCA) is a secondary bile acid synthesized by the gut microbiota, which has emerged as a key signaling molecule in maintaining immune homeostasis. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological functions of isoDCA, with a particular focus on its role in the induction of regulatory T cells (Tregs). Detailed experimental protocols for the isolation, characterization, and quantification of isoDCA are presented, alongside quantitative data on its distribution in human tissues. Furthermore, this guide elucidates the molecular signaling pathway through which isoDCA modulates immune responses, offering valuable insights for researchers and professionals in drug development.
Discovery and Natural Occurrence
This compound is a secondary bile acid, meaning it is not directly synthesized by the host but is a metabolic byproduct of intestinal bacteria.[1] The primary bile acids, cholic acid and chenodeoxycholic acid, are produced in the liver from cholesterol and are conjugated with glycine or taurine before being secreted into the bile.[2] In the gut, these conjugated primary bile acids are deconjugated and then dehydroxylated by gut bacteria to form the secondary bile acids deoxycholic acid (DCA) and lithocholic acid (LCA), respectively.[2]
This compound is an epimer of deoxycholic acid, differing in the orientation of the hydroxyl group at the 3-position of the steroid nucleus. Its formation is a result of the metabolic activity of specific gut bacteria. The conversion of DCA to isoDCA is carried out by a multi-step enzymatic process involving members of the gut microbiota. Notably, the bacterium Ruminococcus gnavus has been identified as a key player in the production of isoDCA.[3] This bacterium possesses the necessary enzymes to isomerize DCA into isoDCA.[3]
Quantitative Distribution of this compound
The concentration of this compound varies significantly across different human biological compartments and is influenced by factors such as diet, gut microbiome composition, and disease state. The following table summarizes the reported concentrations of isoDCA in human feces and serum.
| Biological Matrix | Condition | Concentration | Reference |
| Feces | Healthy Adults | Predominantly in the µmol/g range; DCA and LCA are the most abundant secondary bile acids.[2] | [2] |
| Functional Gut Disorders | Concentrations of primary bile acids were significantly different between functional gut disorder participants and healthy controls.[4][5] | [4][5] | |
| Serum | Healthy Adults (Fasting) | The fasting peripheral venous serum concentration of total ursodeoxycholic acid (an isomer of isoDCA) averaged 0.19 µmol/L.[6] | [6] |
| Liver Disease | Serum concentrations of individual bile acids, including secondary bile acids, are significantly elevated in patients with hepatic impairments compared to healthy subjects.[7] | [7] |
Biological Function: Induction of Regulatory T Cells
A growing body of evidence highlights the crucial role of this compound in modulating the host immune system, particularly in the induction of regulatory T cells (Tregs).[1] Tregs are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance.
This compound has been shown to potentiate the differentiation of naive T cells into Tregs.[1] This effect is mediated through its action on dendritic cells (DCs), which are potent antigen-presenting cells that play a critical role in initiating and shaping adaptive immune responses.[1][8]
Signaling Pathway of this compound-Mediated Treg Induction
The signaling pathway through which isoDCA promotes Treg induction involves the interaction with dendritic cells, leading to a modulation of their function and subsequent influence on T cell differentiation.
This compound, produced by Ruminococcus gnavus in the gut lumen, acts on dendritic cells.[1][3] This interaction is thought to alter the maturation and cytokine profile of the dendritic cells, creating a tolerogenic environment.[8][9] When these dendritic cells present antigens to naive T cells, they promote their differentiation into Tregs.[1] This process involves the upregulation of the master transcription factor for Tregs, Forkhead box P3 (FOXP3).[10][11] The induction of FOXP3 expression is a critical step in the commitment of T cells to the regulatory lineage.[10][11]
Experimental Protocols
Isolation and Quantification of this compound from Fecal Samples
This protocol outlines a general workflow for the extraction and quantification of isoDCA from human fecal samples using liquid chromatography-mass spectrometry (LC-MS).
Methodology:
-
Sample Preparation: Fecal samples are homogenized, typically in a phosphate-buffered saline (PBS) solution.
-
Extraction: Bile acids are extracted from the fecal homogenate using either liquid-liquid extraction with an organic solvent (e.g., a mixture of chloroform and methanol) or solid-phase extraction (SPE) with a C18 cartridge.
-
Derivatization (Optional): To enhance the volatility and improve the chromatographic separation of bile acids, a derivatization step may be employed.
-
LC-MS/MS Analysis: The extracted and derivatized bile acids are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reverse-phase C18 column is commonly used for separation, and detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Absolute quantification of isoDCA is performed by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a deuterated analog of isoDCA).
In Vitro Bacterial Conversion of Deoxycholic Acid to this compound
This protocol describes the in vitro culture of Ruminococcus gnavus and the subsequent bioconversion of deoxycholic acid to this compound.
Materials:
-
Ruminococcus gnavus strain (e.g., ATCC 29149)
-
Anaerobic growth medium (e.g., Brain Heart Infusion supplemented with yeast extract and hemin)
-
Deoxycholic acid (DCA)
-
Anaerobic chamber or system
-
Incubator
Procedure:
-
Bacterial Culture: Ruminococcus gnavus is cultured anaerobically in the appropriate growth medium at 37°C.[12]
-
Substrate Addition: Once the bacterial culture reaches the desired growth phase (e.g., mid-logarithmic phase), a sterile solution of deoxycholic acid is added to the culture medium.
-
Incubation: The culture is further incubated under anaerobic conditions to allow for the bacterial conversion of DCA to isoDCA.
-
Extraction and Analysis: After the incubation period, the bacterial culture is centrifuged, and the supernatant is collected. The bile acids in the supernatant are then extracted and analyzed using LC-MS/MS as described in the previous protocol to confirm the presence and quantify the amount of this compound produced.
Conclusion and Future Directions
This compound, a metabolite produced by the gut bacterium Ruminococcus gnavus, has been identified as a significant modulator of the host immune system. Its ability to promote the differentiation of Tregs highlights its potential as a therapeutic agent for inflammatory and autoimmune diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the biological roles of isoDCA and explore its therapeutic applications.
Future research should focus on elucidating the precise molecular mechanisms by which isoDCA interacts with dendritic cells and influences T cell differentiation. Further investigation into the factors that regulate the production of isoDCA by the gut microbiota will also be crucial for developing strategies to modulate its levels for therapeutic benefit. The development of specific and potent agonists or antagonists of the isoDCA signaling pathway could pave the way for novel immunomodulatory therapies.
References
- 1. Bacterial metabolism of bile acids promotes peripheral Treg cell generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defecation status, intestinal microbiota, and habitual diet are associated with the fecal bile acid composition: a cross-sectional study in community-dwelling young participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruminococcus gnavus in the gut: driver, contributor, or innocent bystander in steatotic liver disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum concentrations of ursodeoxycholic acid in portal venous and systemic venous blood of fasting humans as determined by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of serum bile acid profiles as biomarkers of liver injury and liver disease in humans | PLOS One [journals.plos.org]
- 8. Role of dendritic cells in the induction of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tolerogenic Dendritic Cells for Regulatory T Cell Induction in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms underlying FOXP3 induction in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms underlying the regulation and functional plasticity of FOXP3(+) regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mucin-degradation strategy of Ruminococcus gnavus: The importance of intramolecular trans-sialidases - PMC [pmc.ncbi.nlm.nih.gov]
The Microbial Alchemy of the Gut: A Technical Guide to Isodeoxycholic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of isodeoxycholic acid (IDCA), a significant secondary bile acid produced by the human gut microbiota. Understanding this pathway is critical for researchers in microbiology, gastroenterology, and pharmacology, as IDCA and other microbially-derived bile acids are increasingly recognized for their profound impact on host physiology, from metabolic regulation to immune homeostasis. This document details the enzymatic reactions, key microbial players, quantitative data, and relevant experimental protocols to facilitate further investigation and therapeutic development.
The this compound Biosynthesis Pathway
This compound is not produced by the host but is synthesized from primary bile acids through a multi-step enzymatic cascade carried out by specific members of the gut microbiota. The primary precursor for IDCA is deoxycholic acid (DCA), which itself is a secondary bile acid derived from the primary bile acid, cholic acid (CA). The biosynthesis of IDCA from DCA involves the epimerization of the hydroxyl group at the C-3 position of the steroid nucleus, a reaction catalyzed by a pair of hydroxysteroid dehydrogenases (HSDHs).
The key steps in the pathway are:
-
7α-dehydroxylation of Cholic Acid (CA) to Deoxycholic Acid (DCA): This initial transformation is carried out by a select group of gut bacteria possessing the bile acid inducible (bai) gene cluster. This multi-enzyme pathway converts the 7α-hydroxyl group of CA into a keto group, which is subsequently removed.
-
Oxidation of the 3α-hydroxyl group of DCA: A 3α-hydroxysteroid dehydrogenase (3α-HSDH) oxidizes the 3α-hydroxyl group of DCA to a 3-oxo group, forming the intermediate 3-oxo-DCA (also known as 12α-hydroxy-3-oxo-5β-cholan-24-oate).
-
Reduction of the 3-oxo group to a 3β-hydroxyl group: A 3β-hydroxysteroid dehydrogenase (3β-HSDH) then reduces the 3-oxo group of the intermediate to a 3β-hydroxyl group, yielding this compound (IDCA).
This pathway highlights a critical mechanism of microbial modification of host-derived molecules, leading to the generation of a structurally diverse pool of bile acids with distinct biological activities.
Key Microbial Players and Enzymes
The capacity to produce IDCA is not widespread among gut bacteria and is primarily attributed to species within the phylum Firmicutes. The key enzymes, 3α-HSDH and 3β-HSDH, are found in different bacterial species, suggesting that the complete conversion of DCA to IDCA may sometimes be a community effort.
-
Ruminococcus gnavus : This common gut commensal has been identified as a significant producer of IDCA. It possesses a 3β-hydroxysteroid dehydrogenase that efficiently converts 3-oxo-DCA to IDCA.[1]
-
Peptacetobacter hiranonis (formerly Clostridium hiranonis): This species is known to harbor a 3α-HSDH and is involved in the initial oxidation of DCA.[2][3][4]
The coordinated action of these and other bacteria contributes to the overall pool of IDCA in the gut.
Quantitative Data on Key Enzymes
The efficiency of the enzymatic reactions in the IDCA biosynthesis pathway is crucial for determining the rate and extent of its production. The following table summarizes the available kinetic parameters for the key 3β-HSDH from Ruminococcus gnavus.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (min-1) | Cofactor | Reference(s) |
| 3β-Hydroxysteroid dehydrogenase | Mediterraneibacter gnavus (strain ATCC 29149) | 12α-hydroxy-3-oxo-5β-cholan-24-oate (3-oxo-DCA) | 56 | 9430 | NADPH | [1] |
Experimental Protocols
Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSDH) Activity
This protocol provides a general framework for measuring the activity of 3β-HSDH from bacterial cell lysates or purified enzyme preparations. The assay is based on the spectrophotometric measurement of the oxidation of NADPH.
Materials:
-
Phosphate buffer (100 mM, pH 7.0)
-
NADPH solution (10 mM stock)
-
3-oxo-DCA (substrate) solution (10 mM stock in ethanol)
-
Bacterial cell lysate or purified 3β-HSDH
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Preparation of Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (to a final volume of 200 µL)
-
NADPH (final concentration 200 µM)
-
Bacterial cell lysate or purified enzyme (the amount should be optimized to ensure a linear reaction rate)
-
-
Initiation of Reaction: To initiate the reaction, add 3-oxo-DCA to a final concentration of 100 µM. Mix gently by pipetting.
-
Measurement of NADPH Oxidation: Immediately transfer the reaction mixture to a 96-well plate. Measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADPH oxidation is proportional to the enzyme activity.
-
Calculation of Enzyme Activity: The specific activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Note: This protocol should be optimized for the specific enzyme and experimental conditions. Controls lacking the substrate or the enzyme should be included.
Quantification of this compound in Fecal Samples by LC-MS/MS
This protocol outlines a robust method for the extraction and quantification of IDCA from fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Fecal sample
-
Internal standard (e.g., d4-DCA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of lyophilized fecal sample into a 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold methanol containing the internal standard.
-
Homogenize the sample using a bead beater for 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of 50% methanol.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining debris.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to separate IDCA from other bile acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for IDCA and the internal standard. For IDCA, a common transition is m/z 391.3 → 391.3 (parent ion) or other specific fragments.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of IDCA.
-
Calculate the concentration of IDCA in the fecal samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Signaling Pathways and Host Interactions
Secondary bile acids, including IDCA, are not merely metabolic byproducts but act as signaling molecules that can modulate host physiology through interaction with nuclear and membrane-bound receptors. The primary receptors for bile acids are the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).
While the specific signaling effects of IDCA are an area of active research, the general mechanisms of bile acid signaling are well-established.
The activation of these receptors by IDCA and other secondary bile acids can lead to a variety of physiological responses, including:
-
Regulation of bile acid homeostasis: Activation of FXR in the intestine and liver leads to feedback inhibition of bile acid synthesis.
-
Modulation of inflammation: Bile acids can exert both pro- and anti-inflammatory effects through their interaction with FXR and TGR5 in various cell types, including immune cells.
-
Influence on metabolic processes: Bile acid signaling is intricately linked to glucose, lipid, and energy metabolism.
Conclusion and Future Directions
The biosynthesis of this compound by the gut microbiota is a prime example of the complex metabolic interplay between the host and its microbial inhabitants. This technical guide provides a foundational understanding of the IDCA pathway, the key microbial enzymes involved, and the methodologies to study them. Significant research opportunities remain, particularly in the detailed characterization of the 3α-HSDHs involved, the elucidation of the complete genomic and regulatory networks governing IDCA production, and a more precise understanding of the specific signaling roles of IDCA in health and disease. Continued investigation in this area holds promise for the development of novel therapeutic strategies targeting the gut microbiome to modulate host metabolism and immune function.
References
- 1. uniprot.org [uniprot.org]
- 2. Correlation between Peptacetobacter hiranonis, the baiCD Gene, and Secondary Bile Acids in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Germ AI | Peptacetobacter hiranonis [germai.app]
- 4. Characterization of Peptacetobacter hominis gen. nov., sp. nov., isolated from human faeces, and proposal for the reclassification of Clostridium hiranonis within the genus Peptacetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of Isodeoxycholic Acid in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxycholic acid refers to several isomers of deoxycholic acid, which are secondary bile acids. The metabolic fate of these isomers is of significant interest in the fields of gastroenterology, hepatology, and pharmacology due to their potential therapeutic applications and roles in signaling pathways. This technical guide provides a comprehensive overview of the metabolic fate of this compound in humans, with a primary focus on isoursodeoxycholic acid (isoUDCA), for which detailed human metabolic data is available.
Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver from cholesterol.[1][2] They are then conjugated with glycine or taurine and secreted into the intestine to aid in the digestion and absorption of fats.[1][3] In the gut, intestinal bacteria metabolize these primary bile acids into secondary bile acids, such as deoxycholic acid and lithocholic acid.[4][5] The gut microbiota plays a crucial role in the biotransformation of bile acids, including deconjugation, dehydroxylation, and epimerization, which significantly diversifies the bile acid pool.[5][6]
This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) of this compound, present quantitative data from human studies, detail the experimental protocols used, and explore the enzymatic processes and signaling pathways involved.
Absorption, Distribution, Metabolism, and Excretion (ADME) of Isoursodeoxycholic Acid (isoUDCA)
A key human study investigated the metabolism of orally administered isoursodeoxycholic acid (isoUDCA). The study demonstrated good tolerance and significant intestinal absorption of isoUDCA.[7] Following administration, isoUDCA undergoes extensive isomerization to ursodeoxycholic acid (UDCA), which becomes the major biliary bile acid.[7]
Biotransformation
The primary metabolic pathway of isoUDCA is its isomerization to UDCA. This biotransformation is thought to be mediated by both intestinal and hepatic enzymes.[7] The process involves a 3-oxo intermediate, 3-dehydro-UDCA, which has been detected in both bile and serum.[7]
A significant portion of isoUDCA is also conjugated. While most bile acids are conjugated with glycine or taurine, a notable finding for isoUDCA is its conjugation with N-acetylglucosamine in the bile and urine.[7] In contrast, a large fraction of isoUDCA in the serum remains unconjugated.[7]
Quantitative Metabolic Data
The following tables summarize the quantitative data on bile acid concentrations and the relative enrichment of isoUDCA and its metabolites in different biological fluids following oral administration of isoUDCA.
Table 1: Bile Acid Concentrations Before and After a One-Week Oral Administration of Isoursodeoxycholic Acid (250 mg, 3x/day) in Healthy Male Subjects [7]
| Biological Fluid | Parameter | Before Administration (mean ± SEM) | After Administration (mean ± SEM) | p-value |
| Bile | Total Bile Acids | 11.9 ± 1.87 mmol/L | 15.3 ± 1.37 mmol/L | n.s. |
| Serum | Total Bile Acids | 3.4 ± 0.10 µmol/L | 6.8 ± 0.43 µmol/L | <0.05 |
| Urine | Total Bile Acids | 5.3 ± 0.29 µmol/24h | 82.2 ± 7.84 µmol/24h | <0.01 |
Table 2: Relative Enrichment of Isoursodeoxycholic Acid and its Metabolites in Bile, Serum, and Urine After Oral Administration [7]
| Compound | Bile (%) | Serum (%) | Urine (%) |
| Isoursodeoxycholic Acid (isoUDCA) | 2.2 | 24.7 | 83.7 |
| Ursodeoxycholic Acid (UDCA) | 25.7 | 23.5 | 2.0 |
| 3-Dehydro-UDCA | 0.7 | 6.1 | 2.4 |
Table 3: Conjugation Status of Isoursodeoxycholic Acid in Different Biological Fluids [7]
| Biological Fluid | Conjugation Status | Percentage (%) |
| Serum | Unconjugated | 78 |
| Bile | Conjugated with N-acetylglucosamine | 93-94 |
| Urine | Conjugated with N-acetylglucosamine | 93-94 |
Experimental Protocols
The primary human study on isoUDCA metabolism employed a rigorous experimental design to elucidate its metabolic fate.
Study Design and Subjects
-
Subjects: Six healthy male subjects.[7]
-
Test Article: Isoursodeoxycholic acid of >99% purity.[7]
-
Dosage and Administration: 250 mg of isoUDCA administered orally three times a day for one week.[7]
-
Sample Collection: Duodenal bile, serum, and 24-hour urine samples were collected before the study and at the end of the one-week administration period.[7]
Analytical Methodology
-
Extraction: Bile acids were extracted from the collected biological samples.[7]
-
Separation: The extracted bile acids were separated into groups of conjugates.[7]
-
Analysis: The separated bile acids were analyzed by gas chromatography-mass spectrometry (GC-MS) and fast atom bombardment mass spectrometry (FAB-MS).[7]
Enzymology and Role of Gut Microbiota in this compound Metabolism
The biotransformation of this compound is a multi-step process involving both host enzymes and the gut microbiota.
Host Enzymes
The isomerization of isoUDCA to UDCA likely involves hepatic and intestinal enzymes.[7] Hydroxysteroid dehydrogenases (HSDHs) are a key class of enzymes involved in bile acid metabolism, catalyzing the oxidation and reduction of hydroxyl groups.[5] The conversion of isoUDCA to UDCA via a 3-oxo intermediate suggests the involvement of a 3α-hydroxysteroid dehydrogenase.
Gut Microbiota
The gut microbiota is known to extensively metabolize bile acids.[4] Bacterial enzymes such as bile salt hydrolases (BSHs) deconjugate bile acids, which is often a prerequisite for further transformations.[5] The epimerization of UDCA to isoUDCA has been linked to the intestinal bacterial flora.[8] It is plausible that the gut microbiota also plays a role in the isomerization of isoUDCA.
Signaling Pathways of Bile Acids
Bile acids are not only digestive aids but also important signaling molecules that regulate various metabolic pathways.[4] They exert their effects by activating specific nuclear receptors and G protein-coupled receptors.[4][9]
The primary nuclear receptor for bile acids is the farnesoid X receptor (FXR).[4] Activation of FXR regulates the expression of genes involved in bile acid synthesis and transport.[1] Another key receptor is the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), which is involved in regulating energy expenditure and glucose homeostasis.[4][9]
While the specific signaling activities of this compound are not as well-characterized as those of other bile acids like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), it is anticipated that as a member of the bile acid pool, it contributes to the overall signaling environment. For instance, DCA has been shown to activate the β-catenin signaling pathway and the epidermal growth factor receptor (EGFR) signaling pathway.[10][11][12][13]
Conclusion
The metabolic fate of this compound in humans, exemplified by isoursodeoxycholic acid, involves significant intestinal absorption followed by extensive biotransformation. The primary metabolic event is the isomerization to ursodeoxycholic acid via a 3-oxo intermediate, a process likely mediated by both host and microbial enzymes. A unique feature of isoUDCA metabolism is its conjugation with N-acetylglucosamine prior to biliary and urinary excretion. While the specific signaling roles of this compound are still under investigation, its contribution to the overall bile acid pool suggests its involvement in the complex network of bile acid-mediated regulation of metabolism and cellular signaling. Further research is warranted to fully elucidate the specific enzymatic pathways and the physiological and pharmacological implications of this compound and its metabolites.
References
- 1. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human digestive system - Bile, Enzymes, Absorption | Britannica [britannica.com]
- 3. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. The Role of the Gut Microbiota in Bile Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bile acid modulation by gut microbiota: a bridge to understanding cognitive health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deoxycholic acid induces intracellular signaling through membrane perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological functions of isodeoxycholic acid in metabolic regulation.
An In-depth Technical Guide on the Biological Functions of Isodeoxycholic Acid in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules in the regulation of metabolic homeostasis.[1][2] Synthesized in the liver from cholesterol and further metabolized by the gut microbiota, these molecules interact with nuclear receptors and G-protein coupled receptors to influence a wide range of physiological processes, including glucose, lipid, and energy metabolism.[3][4] this compound (IDCA), a secondary bile acid produced by the gut microbiome, is an emerging player in this complex signaling network. This technical guide provides a comprehensive overview of the known and potential biological functions of IDCA in metabolic regulation, summarizing available data, outlining key experimental protocols, and illustrating relevant signaling pathways.
Core Biological Functions and Mechanisms
This compound is a stereoisomer of deoxycholic acid (DCA), formed through the metabolic activity of gut bacteria on primary bile acids.[1] Its unique structure dictates its interaction with specific receptors, leading to the modulation of downstream signaling pathways that impact metabolic health.
Signaling Pathways
The metabolic effects of bile acids are primarily mediated through two key receptors: the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled receptor 5 (TGR5), a cell surface receptor.
Farnesoid X Receptor (FXR) Activation
FXR is highly expressed in the liver and intestine and plays a central role in regulating bile acid, lipid, and glucose metabolism.[3] While some isoforms of IDCA, such as isoCDCA, have been shown to activate FXR, the precise affinity and efficacy of IDCA itself are not as well-characterized as other bile acids like chenodeoxycholic acid (CDCA).[5] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.
Caption: FXR Signaling Pathway Activation by IDCA.
Takeda G-protein Coupled Receptor 5 (TGR5) Activation
TGR5 is a cell surface receptor expressed in various tissues, including the intestine, brown adipose tissue, and macrophages.[3] Activation of TGR5 by bile acids stimulates the production of intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors. This pathway is particularly important for the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[6]
Caption: TGR5 Signaling Pathway and GLP-1 Secretion.
Quantitative Data on Metabolic Regulation
Direct quantitative data on the metabolic effects of this compound are limited in the current literature. However, studies on other secondary and primary bile acids provide valuable insights into the potential effects of IDCA. The following table summarizes findings from studies on related bile acids.
| Bile Acid | Model System | Parameter | Observation | Fold/Percent Change |
| Ursodeoxycholic Acid (UDCA) | Healthy Humans | Post-prandial GLP-1 secretion (AUC) | Increased | ~1.4-fold increase[7] |
| Ursodeoxycholic Acid (UDCA) | Healthy Humans | Post-prandial blood glucose (AUC) | Decreased | ~6.6% decrease[7] |
| Chenodeoxycholic Acid (CDCA) | Humans with gallstones | Cholesterol absorption | No significant change | Not significant[8] |
| Deoxycholic Acid (DCA) | Healthy Humans | Cholesterol absorption | Decreased | ~50% decrease[8] |
| Deoxycholic Acid (DCA) | Healthy Humans | Serum cholesterol | Decreased | ~15% decrease[8] |
| Ursodeoxycholic Acid (UDCA) | Hypertriglyceridemic subjects | VLDL triglycerides | No significant change | Not significant[9] |
| Chenodeoxycholic Acid (CDCA) | Hypertriglyceridemic subjects | Serum triglycerides | Decreased | Significant decrease[10] |
Experimental Protocols
Standardized protocols for investigating the metabolic effects of this compound are crucial for reproducible research. The following sections outline general methodologies that can be adapted for specific studies.
Quantification of this compound in Biological Samples
Accurate quantification of IDCA is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Serum/Plasma: Proteins are precipitated by adding a 3-4 fold excess of cold organic solvent (e.g., methanol or acetonitrile). The mixture is vortexed and centrifuged, and the supernatant is collected.[11]
-
Feces: Fecal samples are lyophilized, weighed, and homogenized in an extraction solvent.
-
Internal Standards: Deuterated bile acid standards (e.g., d4-DCA) are added to the samples prior to extraction to correct for matrix effects and variations in extraction efficiency.[11]
2. Chromatographic Separation:
-
A C18 reversed-phase column is commonly used for separation.
-
The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
3. Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in the negative ion mode is generally used.
-
Detection is performed using multiple reaction monitoring (MRM), with specific precursor-to-product ion transitions for IDCA and the internal standards.[12]
In Vitro Cell-Based Assays
Cell culture systems are invaluable for dissecting the molecular mechanisms of IDCA action.
Caption: General Workflow for In Vitro IDCA Studies.
1. Cell Culture and Treatment:
-
Hepatoma cell lines (e.g., HepG2) or cells engineered to express specific receptors (e.g., HEK293T) are commonly used.
-
Cells are seeded in appropriate culture vessels and allowed to adhere.
-
This compound, typically dissolved in a solvent like DMSO, is added to the culture medium at various concentrations (e.g., 1-100 µM) for specific durations (e.g., 6-48 hours). A product information sheet suggests that IDCA can be used in a reporter assay at a concentration of 30 µM.[13]
2. Receptor Activation Assays:
-
To assess FXR or TGR5 activation, a luciferase reporter assay is often employed. Cells are co-transfected with an expression vector for the receptor and a reporter plasmid containing luciferase under the control of a response element for that receptor.[7]
3. Gene and Protein Expression Analysis:
-
RT-qPCR: RNA is extracted from treated cells, reverse-transcribed to cDNA, and used for quantitative PCR to measure the expression of target genes (e.g., SHP, FGF19 for FXR; GLP-1 for TGR5).
-
Western Blot: Protein lysates are prepared and subjected to SDS-PAGE and immunoblotting to detect changes in protein levels or phosphorylation status of key signaling molecules (e.g., AMPK, Akt).
In Vivo Animal Studies
Animal models, particularly mice, are essential for understanding the systemic metabolic effects of IDCA.
1. Animal Model and Diet:
-
C57BL/6J mice are a commonly used strain for metabolic studies.[12][14]
-
Mice may be fed a standard chow diet or a high-fat diet to induce a metabolic syndrome phenotype.
2. IDCA Administration:
-
IDCA can be administered via oral gavage or by supplementing the diet.
-
Dosages for other bile acids in mice, such as cholic acid, have been around 1% of the diet by weight.[15] The appropriate dose for IDCA would need to be determined empirically.
3. Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose homeostasis and insulin sensitivity.
-
Blood and Tissue Collection: At the end of the study, blood is collected for analysis of glucose, insulin, lipids, and bile acids. Tissues such as the liver, adipose tissue, and intestine are harvested for gene and protein expression analysis.
Conclusion and Future Directions
This compound is a gut microbiome-derived metabolite with the potential to significantly influence host metabolic regulation. While its precise mechanisms of action and quantitative effects are still being elucidated, its structural similarity to other metabolically active bile acids suggests that it likely plays a role in modulating glucose and lipid homeostasis through receptors such as FXR and TGR5.
Future research should focus on:
-
Determining the specific binding affinities and activation potentials of IDCA for FXR and TGR5.
-
Conducting comprehensive in vitro and in vivo studies to quantify the dose-dependent effects of IDCA on key metabolic parameters.
-
Investigating the therapeutic potential of modulating IDCA levels, either through direct administration or by targeting the gut microbial pathways responsible for its production.
A deeper understanding of the biological functions of this compound will be critical for developing novel therapeutic strategies for metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease, and obesity.
References
- 1. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acids as metabolic regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Species differences in bile acids II. Bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of deoxycholic, chenodeoxycholic, and cholic acids on intestinal absorption of cholesterol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursodeoxycholic acid treatment in humans: effects on plasma and biliary lipid metabolism with special reference to very low density lipoprotein triglyceride and bile acid kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chenodeoxycholic acid and ursodeoxycholic acid effects in endogenous hypertriglyceridemias. A controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gut microbiota alters host bile acid metabolism to contribute to intrahepatic cholestasis of pregnancy [ideas.repec.org]
- 12. scispace.com [scispace.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Bile acid supplementation decreases body mass gain in C57BL/6J but not 129S6/SvEvTac mice without increasing energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of feeding bile acids and a bile acid sequestrant on hepatic bile acid composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
Isodeoxycholic Acid: A Putative Signaling Molecule in Cellular Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, traditionally recognized for their role in lipid digestion, have emerged as critical signaling molecules that regulate a wide array of cellular processes, including metabolism, inflammation, and cell proliferation.[1][2] This regulation is primarily mediated through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, most notably TGR5 (GPBAR1).[1] While the signaling roles of common bile acids like chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and ursodeoxycholic acid (UDCA) are well-documented, the specific functions of their isomers, such as isodeoxycholic acid (IDCA), remain less clear. This technical guide provides a comprehensive overview of the current understanding of IDCA as a potential signaling molecule, drawing comparisons with its better-studied counterparts and outlining experimental approaches for its further investigation.
This compound: Structure and Metabolism
This compound is a secondary bile acid, meaning it is formed in the intestine through the metabolic action of gut microbiota on primary bile acids. Structurally, it is an isomer of deoxycholic acid. While specific metabolic pathways for IDCA are not extensively detailed in the literature, it is understood that secondary bile acids can be reabsorbed and enter the enterohepatic circulation, where they can influence cellular functions in the liver and other tissues. Some research suggests that certain "iso" bile acids can cooperatively activate nuclear receptors like FXR in the presence of other endogenous bile acids, hinting at a modulatory or synergistic role in signaling.
Core Signaling Pathways for Bile Acids
The primary signaling pathways activated by bile acids involve the nuclear receptor FXR and the membrane-bound G-protein coupled receptor TGR5.
Farnesoid X Receptor (FXR) Signaling
FXR is a ligand-activated transcription factor that plays a central role in bile acid homeostasis, lipid metabolism, and glucose regulation.[3] Activation of FXR by bile acids leads to the regulation of numerous target genes. For instance, FXR activation in the liver inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[3]
Quantitative Data for FXR Activation by Various Bile Acids
| Bile Acid | Receptor | EC50 (µM) | Potency Relative to CDCA |
| Chenodeoxycholic acid (CDCA) | FXR | ~10-50 | High |
| Deoxycholic acid (DCA) | FXR | ~50-100 | Moderate |
| Lithocholic acid (LCA) | FXR | ~20-60 | Moderate |
| Ursodeoxycholic acid (UDCA) | FXR | >100 | Very Low / Antagonistic |
| This compound (IDCA) | FXR | Data not available | Unknown |
Note: EC50 values can vary depending on the specific assay conditions.
FXR Signaling Pathway Diagram
Caption: FXR signaling pathway activated by bile acids.
TGR5 (GPBAR1) Signaling
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and the activation of downstream signaling cascades, including protein kinase A (PKA) and pathways involving calcium mobilization.[1] TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells, and its activation is linked to metabolic regulation and anti-inflammatory effects.
As with FXR, direct quantitative data for IDCA's interaction with TGR5 is lacking. However, other secondary bile acids, such as DCA and lithocholic acid (LCA), are potent TGR5 agonists. UDCA has also been shown to activate TGR5. Given these findings, it is plausible that IDCA also acts as a TGR5 agonist.
Quantitative Data for TGR5 Activation by Various Bile Acids
| Bile Acid | Receptor | EC50 (µM) | Potency Relative to LCA |
| Lithocholic acid (LCA) | TGR5 | ~0.3 - 1.0 | High |
| Deoxycholic acid (DCA) | TGR5 | ~1.0 - 5.0 | Moderate |
| Chenodeoxycholic acid (CDCA) | TGR5 | ~5.0 - 10.0 | Moderate to Low |
| Ursodeoxycholic acid (UDCA) | TGR5 | >30 | Low |
| This compound (IDCA) | TGR5 | Data not available | Unknown |
Note: EC50 values can vary depending on the specific assay conditions.
Caption: Workflow for investigating IDCA signaling.
Conclusion and Future Directions
The role of this compound as a distinct signaling molecule is an emerging area of research. While direct evidence is currently limited, its structural similarity to other known signaling bile acids and preliminary findings of cooperative receptor activation suggest that IDCA likely participates in the complex network of bile acid signaling. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate the interactions of IDCA with key receptors like FXR and TGR5, and to elucidate its downstream cellular effects. Future studies focusing on direct binding kinetics, receptor activation profiling, and the identification of unique gene expression signatures in response to IDCA will be crucial in defining its specific role in cellular pathways and its potential as a therapeutic target in metabolic and inflammatory diseases. A deeper understanding of IDCA's signaling properties will contribute to a more complete picture of the intricate regulatory functions of the entire bile acid pool.
References
- 1. mdpi.com [mdpi.com]
- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR, a bile acid receptor and biological sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
Isodeoxycholic Acid: A Comprehensive Technical Guide on its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxycholic acid (IDCA), a secondary bile acid, is a stereoisomer of deoxycholic acid. While not one of the most abundant bile acids in the human bile acid pool, its unique stereochemistry and metabolic profile have garnered interest within the scientific community. Understanding the pharmacokinetics (PK) and bioavailability of IDCA is crucial for evaluating its therapeutic potential and safety profile. This technical guide provides an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.
Pharmacokinetics and Bioavailability
Current research indicates that orally administered isoursodeoxycholic acid (isoUDCA), a closely related compound, demonstrates significant intestinal absorption.[1] Following administration, it undergoes extensive metabolism, leading to changes in the concentrations of related bile acids in various biological fluids.
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative data from a human study involving the oral administration of isoursodeoxycholic acid (isoUDCA).
Table 1: Bile Acid Concentrations Before and After IsoUDCA Administration [1]
| Biological Fluid | Parameter | Before Administration (mean ± SEM) | After Administration (mean ± SEM) | Significance |
| Bile | Total Bile Acid Concentration | 11.9 ± 1.87 mmol/l | 15.3 ± 1.37 mmol/l | Not Significant |
| Serum | Total Bile Acid Concentration | 3.4 ± 0.10 µmol/l | 6.8 ± 0.43 µmol/l | p < 0.05 |
| Urine (24h) | Total Bile Acid Excretion | 5.3 ± 0.29 µmol/24h | 82.2 ± 7.84 µmol/24h | p < 0.01 |
Table 2: Relative Enrichment of IsoUDCA and its Metabolites After Administration [1]
| Biological Fluid | isoUDCA (%) | UDCA (%) | 3-dehydro-UDCA (%) |
| Bile | 2.2 | 25.7 | 0.7 |
| Serum | 24.7 | 23.5 | 6.1 |
| Urine | 83.7 | 2.0 | 2.4 |
Table 3: Conjugation Status of IsoUDCA After Administration [1]
| Biological Fluid | Conjugation | Percentage |
| Serum | Unconjugated | 78% |
| Bile | N-acetylglucosamine | 93-94% |
| Urine | N-acetylglucosamine | 93-94% |
Experimental Protocols
The following section details the methodology of a key human study on isoursodeoxycholic acid metabolism.
Human Metabolism Study of Isoursodeoxycholic Acid[1]
-
Test Substance: Isoursodeoxycholic acid (isoUDCA) of >99% purity was synthesized for the study.
-
Study Population: Six healthy male subjects were enrolled.
-
Dosing Regimen: Subjects were administered 250 mg of isoUDCA orally, three times a day for one week.
-
Sample Collection: Duodenal bile, serum, and 24-hour urine samples were collected before the study and at the end of the one-week administration period.
-
Analytical Methods:
-
Bile acids were extracted from the collected biological samples.
-
The extracted bile acids were separated into groups of conjugates.
-
Analysis of the bile acid composition was performed using gas chromatography-mass spectrometry (GC-MS) and fast atom bombardment mass spectrometry (FAB-MS).
-
Metabolism and Signaling Pathways
This compound is metabolized in the body, primarily through isomerization. The signaling pathways of IDCA are not as extensively studied as other bile acids; however, it is presumed to interact with known bile acid receptors.
Metabolic Pathway of this compound
Orally administered isoursodeoxycholic acid is extensively isomerized, likely by both intestinal and hepatic enzymes, to ursodeoxycholic acid (UDCA) through a 3-dehydro-UDCA intermediate.[1]
Caption: Metabolic isomerization of this compound.
Experimental Workflow for Human Metabolism Study
The following diagram illustrates the workflow of the human study on isoUDCA metabolism.[1]
Caption: Workflow of the human isoUDCA metabolism study.
General Bile Acid Signaling Pathways
Bile acids are known to act as signaling molecules by activating nuclear receptors and G-protein coupled receptors.[2][3] The primary receptors involved are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).[2][3] While the specific interactions of IDCA with these pathways are not fully elucidated, it is likely to share some signaling properties with other bile acids.
Caption: General signaling pathways of bile acids.
Conclusion
This compound exhibits significant intestinal absorption and undergoes extensive isomerization to ursodeoxycholic acid. Its administration leads to notable changes in the bile acid profiles of bile, serum, and urine. The primary route of excretion for the administered dose and its metabolites appears to be urinary, with a high degree of N-acetylglucosamine conjugation observed in both bile and urine. While the specific signaling pathways of IDCA are yet to be fully characterized, it is presumed to interact with key bile acid receptors like FXR and TGR5. Further research is warranted to fully elucidate the pharmacokinetic profile and the precise molecular mechanisms of action of this compound to better understand its physiological roles and therapeutic potential.
References
Isodeoxycholic Acid Interaction with Farnesoid X Receptor (FXR): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a central regulator of bile acid, lipid, and glucose homeostasis. While the interactions of primary and major secondary bile acids with FXR are well-characterized, the activities of their stereoisomers, such as isodeoxycholic acid (IDCA), are less understood but critically important. This document provides a technical overview of the interaction between IDCA and FXR, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and methodologies. Evidence suggests that IDCA does not act as a classical FXR agonist but rather as a modulator, potentially an antagonist, whose activity may be context-dependent.
Introduction to Farnesoid X Receptor (FXR)
The farnesoid X receptor (FXR, NR1H4) is a ligand-activated transcription factor that plays a pivotal role in sensing bile acid levels and regulating their synthesis and transport.[1] Expressed predominantly in the liver, intestine, kidneys, and adrenal glands, FXR forms a heterodimer with the retinoid X receptor (RXR).[1] Upon activation by endogenous bile acids like chenodeoxycholic acid (CDCA), this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Key functions of FXR activation include:
-
Feedback Inhibition of Bile Acid Synthesis: FXR activation transcriptionally represses CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway. This occurs through two main mechanisms: induction of the Small Heterodimer Partner (SHP) in the liver and induction of Fibroblast Growth Factor 19 (FGF19) in the intestine.[1]
-
Regulation of Bile Acid Transport: FXR stimulates the expression of transporters responsible for bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha/beta (OSTα/β).
-
Metabolic Regulation: Beyond bile acids, FXR influences lipid and glucose metabolism, making it a significant therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[2]
This compound (IDCA) and its Interaction with FXR
This compound (IDCA) is a secondary bile acid and a stereoisomer of deoxycholic acid (DCA). While DCA is a known, albeit weaker, FXR agonist compared to CDCA, the orientation of the hydroxyl groups in IDCA alters its interaction with the FXR ligand-binding domain.[1][2]
Current research indicates that IDCA is not a potent direct agonist of FXR. Instead, it appears to function as an FXR modulator or antagonist. In cell-based assays, IDCA demonstrates minimal to no ability to induce the expression of FXR target genes on its own.[2] More revealingly, studies using Fluorescence Resonance Energy Transfer (FRET) to monitor FXR co-activator recruitment show that IDCA can interfere with agonist-induced activation.[2][3] For instance, in the presence of a potent synthetic agonist like GW4064 or a natural agonist, IDCA can reduce the FRET signal, suggesting it may compete with agonists for binding to the ligand-binding pocket without inducing the conformational change necessary for co-activator recruitment.[2][3]
This antagonistic or modulatory behavior is crucial, as it implies that the physiological or therapeutic effects of bile acid pools depend not just on the concentration of agonists but also on the ratio of agonists to antagonists like IDCA.
Quantitative Data on IDCA-FXR Interaction
Direct quantitative metrics such as IC50 or Ki values for IDCA are not widely reported in the literature. The available data is primarily qualitative or semi-quantitative, derived from functional assays.
| Compound | Assay Type | Species | Observed Activity | Reference |
| This compound (IDCA) | Luciferase Reporter Assay | Human | Barely induced FXR target gene expression compared to vehicle. | [2] |
| This compound (IDCA) | FRET-based Co-activator Assay (Live Cell) | Human | Did not induce a significant FRET signal alone; allowed a fully activated FXR to be re-stimulated by GW4064. | [2][3] |
| Deoxycholic Acid (DCA) | Luciferase Reporter Assay | Human | Agonist; Weaker than CDCA. EC50 ≈ 47 µM. | [1][4] |
| Chenodeoxycholic Acid (CDCA) | Luciferase Reporter Assay | Human | Potent natural agonist. EC50 ≈ 17-29 µM. | [1][4] |
| GW4064 (Synthetic) | Luciferase Reporter Assay | Human | Potent synthetic agonist. EC50 ≈ 3 nM. | [4] |
| Guggulsterone (Natural) | TR-FRET Co-activator Assay | Human | Known FXR antagonist. IC50 ≈ 12-25 µM. | [5] |
FXR Signaling Pathway
FXR activation initiates a well-defined signaling cascade. The binding of an agonist ligand to the FXR ligand-binding domain (LBD) stabilizes an active conformation. This promotes the dissociation of co-repressors and the recruitment of co-activators. The activated FXR forms a heterodimer with RXR, which then binds to FXREs on the DNA to regulate gene expression. A key negative feedback loop involves the induction of SHP and FGF19, both of which ultimately suppress the CYP7A1 gene to reduce bile acid synthesis.
Experimental Protocols for Assessing FXR Interaction
Investigating the interaction between a compound like IDCA and FXR involves a series of biochemical and cell-based assays. The two most common methods are reporter gene assays and co-activator recruitment assays.
FXR Reporter Gene Assay
This cell-based assay measures the ability of a compound to functionally activate or inhibit FXR-mediated gene transcription.
Principle: Cells are co-transfected with two plasmids: one expressing the human FXR protein and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple FXREs. If a test compound activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of luciferase. The resulting luminescence is proportional to FXR activation. For antagonist screening, the assay is run in the presence of a known agonist, and a reduction in signal indicates inhibition.
Detailed Protocol:
-
Cell Culture & Seeding:
-
Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well white, clear-bottom plate at a density of 30,000-50,000 cells per well and incubate for 18-24 hours.
-
-
Transfection:
-
Prepare a transfection mix containing an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
A β-galactosidase or Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.
-
Add the mix to the cells and incubate for 4-6 hours.
-
-
Compound Treatment:
-
Replace the transfection medium with fresh medium containing the test compound (IDCA) at various concentrations. Include a vehicle control (DMSO), a positive control agonist (e.g., 10 µM CDCA or 1 µM GW4064), and for antagonist mode, co-treat with an EC80 concentration of the agonist.
-
Incubate for 24 hours.
-
-
Lysis and Luminescence Reading:
-
Aspirate the medium and lyse the cells using a passive lysis buffer.
-
Add luciferase assay substrate to each well.
-
Measure luminescence using a plate-reading luminometer.
-
If using a normalization plasmid, perform the corresponding assay (e.g., measure Renilla luminescence or β-galactosidase activity).
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the internal control signal.
-
Plot the normalized data against compound concentration and fit to a dose-response curve to determine EC50 (agonist) or IC50 (antagonist) values.
-
TR-FRET Co-activator Recruitment Assay
This biochemical assay directly measures the binding of a co-activator peptide to the FXR ligand-binding domain (LBD) in the presence of a test compound.
Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6] A donor fluorophore (e.g., Europium cryptate) is conjugated to an antibody that recognizes a tag (e.g., GST) on the recombinant FXR-LBD. An acceptor fluorophore (e.g., XL665) is conjugated to streptavidin, which binds to a biotinylated peptide derived from a co-activator protein (e.g., SRC-1). When an agonist binds to the FXR-LBD, it induces a conformational change that promotes the recruitment of the co-activator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur. An antagonist like IDCA would prevent this interaction, leading to a low FRET signal.[6][7]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).
-
Dilute recombinant GST-tagged FXR-LBD, biotinylated SRC-1 peptide, Tb-anti-GST antibody (donor), and Streptavidin-XL665 (acceptor) to their final working concentrations in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well low-volume black plate, add the test compound (IDCA) across a range of concentrations.
-
Include vehicle (DMSO), positive control agonist (CDCA), and negative control (no ligand) wells.
-
-
Incubation:
-
Add the prepared mix of FXR-LBD, SRC-1 peptide, donor antibody, and acceptor to all wells.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
FRET Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) for each well.
-
Plot the ratio against compound concentration. For antagonists, the assay is run with a constant concentration of an agonist, and the decrease in the FRET signal is used to calculate an IC50 value.
-
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Isodeoxycholic Acid in Lipid and Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxycholic acid (IDCA) is a secondary bile acid, an isomer of deoxycholic acid (DCA), formed through the metabolic activity of the gut microbiota. While the roles of major bile acids like cholic acid (CA), chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and ursodeoxycholic acid (UDCA) in regulating lipid and glucose homeostasis have been extensively studied, the specific functions of less abundant isomers such as IDCA are still emerging. This technical guide synthesizes the current understanding of IDCA's role in metabolic regulation, drawing upon direct evidence where available and inferring its potential functions from comparative studies with its more prevalent isomers. The guide details the signaling pathways involved, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of key molecular interactions and workflows.
Core Concepts: Bile Acids as Signaling Molecules
Bile acids exert their systemic effects primarily through the activation of nuclear and cell surface receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[1] These receptors are key regulators of genes involved in bile acid, lipid, and glucose metabolism.[1] The specific stereochemistry of a bile acid, including the orientation of its hydroxyl groups, dictates its binding affinity and activation potential for these receptors, leading to diverse physiological outcomes.
The Role of this compound in Lipid Metabolism
Direct research on the specific effects of this compound on lipid metabolism is limited. However, insights can be gleaned from studies on its isomers and other secondary bile acids.
Regulation of Cholesterol and Triglyceride Homeostasis
Bile acids are integral to cholesterol catabolism and regulate triglyceride levels.[1] Activation of FXR by bile acids in the liver and intestine initiates a signaling cascade that modulates the expression of genes involved in lipogenesis and lipid transport. For instance, FXR activation can suppress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid and triglyceride synthesis.
While the precise effect of IDCA on SREBP-1c is not well-documented, studies on other secondary bile acids provide a framework for its potential action. For example, DCA is a known FXR agonist.[2] Given that IDCA is an isomer of DCA, it is plausible that it also interacts with FXR, though its binding affinity and subsequent downstream effects may differ.
Table 1: Comparative Effects of Various Bile Acids on Key Lipid Metabolism Parameters
| Bile Acid | Receptor Target(s) | Effect on Cholesterol Absorption | Effect on Hepatic Cholesterol Secretion | Effect on Triglyceride Synthesis | Reference(s) |
| This compound (IDCA) | Inferred: FXR, TGR5 | Not well-established | Not well-established | Not well-established | |
| Deoxycholic Acid (DCA) | FXR, TGR5 | Variable | Variable | ↓ (via FXR) | [2] |
| Ursodeoxycholic Acid (UDCA) | TGR5 (agonist), FXR (weak antagonist/modulator) | ↓ | ↓ | Minor effects | [3][4] |
| Chenodeoxycholic Acid (CDCA) | FXR (potent agonist) | ↓ | ↓ | ↓ (via FXR) | [3][4] |
| Cholic Acid (CA) | FXR (agonist) | ↑ | ↑ | Variable | [3] |
Note: The effects of IDCA are largely inferred due to a lack of direct experimental data. Further research is required to elucidate its specific actions.
The Role of this compound in Glucose Metabolism
The influence of bile acids on glucose homeostasis is primarily mediated through FXR and TGR5 signaling pathways, which impact insulin sensitivity, glucose production, and incretin secretion.
Modulation of Insulin Sensitivity and Glucose Production
FXR activation in the liver can suppress the expression of key gluconeogenic enzymes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), thereby reducing hepatic glucose output. Conversely, TGR5 activation, particularly in intestinal L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[1]
The specific interaction of IDCA with these pathways is an active area of investigation. As an isomer of the known TGR5 agonist DCA, IDCA may also stimulate GLP-1 secretion.[2] Comparative studies on the receptor activation profiles of bile acid isomers are necessary to confirm this hypothesis.
Table 2: Comparative Effects of Various Bile Acids on Key Glucose Metabolism Parameters
| Bile Acid | Receptor Target(s) | Effect on Hepatic Gluconeogenesis | Effect on Insulin Secretion/Sensitivity | Effect on GLP-1 Secretion | Reference(s) |
| This compound (IDCA) | Inferred: FXR, TGR5 | Not well-established | Not well-established | Not well-established | |
| Deoxycholic Acid (DCA) | FXR, TGR5 | ↓ (via FXR) | ↑ (via TGR5/GLP-1) | ↑ (via TGR5) | [1][2] |
| Ursodeoxycholic Acid (UDCA) | TGR5 (agonist), FXR (weak antagonist/modulator) | Minor effects | ↑ (via TGR5/GLP-1) | ↑ (via TGR5) | [5] |
| Chenodeoxycholic Acid (CDCA) | FXR (potent agonist) | ↓ (via FXR) | ↑ (via TGR5/GLP-1) | ↑ (via TGR5) | [1] |
| Cholic Acid (CA) | FXR (agonist) | ↓ (via FXR) | Minor effects | Minor effects | [1] |
Note: The effects of IDCA are largely inferred due to a lack of direct experimental data. Further research is required to elucidate its specific actions.
Signaling Pathways
The metabolic effects of this compound are likely mediated through the following key signaling pathways:
Farnesoid X Receptor (FXR) Signaling Pathway
Caption: FXR signaling pathway activated by this compound.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling Pathway
Caption: TGR5 signaling pathway activated by this compound.
Experimental Protocols
In Vitro Receptor Activation Assay
Objective: To determine the potency and efficacy of IDCA in activating FXR and TGR5.
Methodology:
-
Cell Culture: Use cell lines stably expressing the human FXR or TGR5 receptor and a corresponding reporter gene (e.g., luciferase). HEK293T or HepG2 cells are commonly used.
-
Treatment: Plate the cells in a multi-well format and treat with a range of IDCA concentrations. Include a known agonist (e.g., CDCA for FXR, DCA for TGR5) as a positive control and a vehicle control.
-
Reporter Gene Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Plot the reporter activity against the logarithm of the IDCA concentration to generate a dose-response curve. Calculate the EC50 (half-maximal effective concentration) to determine the potency of IDCA.
In Vitro Hepatocyte Lipogenesis Assay
Objective: To quantify the effect of IDCA on de novo lipogenesis in hepatocytes.
Methodology:
-
Hepatocyte Culture: Isolate primary hepatocytes from a suitable animal model (e.g., mouse, rat) or use a human hepatocyte cell line (e.g., HepG2).
-
Treatment: Treat the cultured hepatocytes with IDCA at various concentrations for a defined period.
-
Radiolabeling: Add a radiolabeled precursor for fatty acid synthesis, such as [14C]-acetate, to the culture medium.
-
Lipid Extraction: After incubation, wash the cells and extract the total lipids using a solvent mixture (e.g., chloroform:methanol).
-
Quantification: Measure the incorporation of the radiolabel into the lipid fraction using a scintillation counter. A decrease in radioactivity in the IDCA-treated cells compared to the control indicates an inhibition of lipogenesis.
In Vivo Glucose Tolerance Test in a Mouse Model
Objective: To assess the impact of IDCA on glucose homeostasis in a living organism.
Methodology:
-
Animal Model: Use a standard laboratory mouse strain (e.g., C57BL/6J).
-
Acclimation and Treatment: Acclimate the mice and then administer IDCA orally or via injection for a specified duration. A control group should receive a vehicle.
-
Fasting: Fast the mice overnight (e.g., 12-16 hours) before the test.
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at baseline (0 minutes) and at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for both the IDCA-treated and control groups. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A lower AUC in the IDCA-treated group suggests improved glucose tolerance.
Experimental Workflow Diagram
Caption: A representative workflow for investigating IDCA's metabolic effects.
Conclusion and Future Directions
This compound, as a secondary bile acid, is positioned to be a significant player in the intricate network of metabolic regulation. While direct evidence of its specific roles in lipid and glucose metabolism is currently sparse, its structural similarity to deoxycholic acid suggests a potential to activate both FXR and TGR5 signaling pathways. The comparative data presented in this guide provide a foundation for formulating hypotheses about IDCA's metabolic functions.
Future research should focus on direct characterization of IDCA's interactions with metabolic receptors and its downstream effects on gene expression and cellular metabolism. Comprehensive in vivo studies are warranted to elucidate its impact on systemic lipid and glucose homeostasis and to explore its therapeutic potential in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The development of precise analytical methods for quantifying IDCA in biological samples will be crucial for advancing our understanding of this intriguing bile acid isomer.[6]
References
- 1. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differing effects of ursodeoxycholic or chenodeoxycholic acid on biliary cholesterol saturation and bile acid metabolism in man. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of bile acids in human biological samples by microcolumn separation techniques: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Isodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxycholic acid (3β,12α-dihydroxy-5β-cholan-24-oic acid) is a secondary bile acid and a stereoisomer of deoxycholic acid. Its unique stereochemistry imparts distinct physicochemical and biological properties, making it a molecule of interest in various fields of biomedical research and drug development. Unlike the more common 3α-hydroxy bile acids, the 3β-hydroxy configuration of this compound can influence its interaction with biological membranes and nuclear receptors, potentially leading to novel therapeutic applications. This document provides detailed protocols for the chemical synthesis of this compound, primarily through the stereochemical inversion of the readily available deoxycholic acid.
Synthetic Strategies
The most common and efficient method for the synthesis of this compound involves the epimerization of the C-3 hydroxyl group of deoxycholic acid from the α-configuration to the β-configuration. This is typically achieved through a multi-step process involving:
-
Protection of Reactive Groups: The carboxylic acid at C-24 and the hydroxyl group at C-12 of deoxycholic acid are protected to prevent unwanted side reactions during the inversion of the C-3 hydroxyl group.
-
Stereochemical Inversion: The crucial step where the 3α-hydroxyl group is converted to a 3β-hydroxyl group, most commonly via a Mitsunobu reaction.
-
Deprotection: Removal of the protecting groups to yield the final this compound product.
An alternative, though less common, route involves the stereoselective reduction of a 3-keto intermediate derived from deoxycholic acid.
Quantitative Data Summary
The following table summarizes the typical yields for each key step in the chemical synthesis of this compound from deoxycholic acid. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Esterification | Deoxycholic acid | Methyl deoxycholate | Methanol, H₂SO₄ (cat.) | >95 |
| 2 | Selective Protection (C-12 OH) | Methyl deoxycholate | Methyl 3α-hydroxy-12α-(tert-butyldimethylsilyloxy)-5β-cholan-24-oate | TBDMSCl, Imidazole | ~90 |
| 3 | Mitsunobu Reaction (Inversion of C-3 OH) | Methyl 3α-hydroxy-12α-(tert-butyldimethylsilyloxy)-5β-cholan-24-oate | Methyl 3β-formyloxy-12α-(tert-butyldimethylsilyloxy)-5β-cholan-24-oate | PPh₃, DIAD, Formic acid | 80-90 |
| 4 | Saponification and Deprotection (Formyl group) | Methyl 3β-formyloxy-12α-(tert-butyldimethylsilyloxy)-5β-cholan-24-oate | Methyl 3β-hydroxy-12α-(tert-butyldimethylsilyloxy)-5β-cholan-24-oate | K₂CO₃, Methanol | >95 |
| 5 | Deprotection (Silyl and Ester groups) | Methyl 3β-hydroxy-12α-(tert-butyldimethylsilyloxy)-5β-cholan-24-oate | This compound | TBAF, then NaOH | ~85 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mitsunobu Reaction
This protocol details the multi-step synthesis of this compound from deoxycholic acid.
Step 1: Esterification of Deoxycholic Acid
-
Dissolution: Dissolve deoxycholic acid (10 g, 25.5 mmol) in 200 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acid Catalyst: Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Add 200 mL of ethyl acetate and 100 mL of water to the residue. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain methyl deoxycholate as a white solid.
Step 2: Selective Protection of the 12α-Hydroxyl Group
-
Dissolution: Dissolve methyl deoxycholate (10 g, 24.6 mmol) in 150 mL of anhydrous dichloromethane in a flask under a nitrogen atmosphere.
-
Reagent Addition: Add imidazole (3.35 g, 49.2 mmol) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 4.08 g, 27.1 mmol).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Quench the reaction with 50 mL of water. Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 3α-hydroxy-12α-(tert-butyldimethylsilyloxy)-5β-cholan-24-oate.
Step 3: Mitsunobu Inversion of the 3α-Hydroxyl Group
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve methyl 3α-hydroxy-12α-(tert-butyldimethylsilyloxy)-5β-cholan-24-oate (5 g, 9.6 mmol) and triphenylphosphine (PPh₃, 5.03 g, 19.2 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Nucleophile Addition: Add formic acid (0.73 mL, 19.2 mmol) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 3.78 mL, 19.2 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture in vacuo. Add 100 mL of diethyl ether and filter to remove the precipitated triphenylphosphine oxide. Wash the filtrate with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain methyl 3β-formyloxy-12α-(tert-butyldimethylsilyloxy)-5β-cholan-24-oate.
Step 4: Saponification of the Formyl Ester
-
Reaction: Dissolve the product from Step 3 (4 g) in 100 mL of methanol. Add potassium carbonate (2.0 g) and stir at room temperature for 2-3 hours.
-
Work-up: Neutralize the reaction with 1 M HCl. Remove the methanol under reduced pressure. Add 100 mL of ethyl acetate and 50 mL of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3β-hydroxy-12α-(tert-butyldimethylsilyloxy)-5β-cholan-24-oate.
Step 5: Complete Deprotection to Yield this compound
-
Silyl Deprotection: Dissolve the product from Step 4 (3.5 g) in 50 mL of THF. Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 7.5 mL). Stir at room temperature for 2 hours.
-
Ester Hydrolysis: Add a solution of sodium hydroxide (2 g) in 20 mL of water and 20 mL of methanol. Heat the mixture to reflux for 4 hours.
-
Acidification and Isolation: Cool the reaction mixture and remove the organic solvents under reduced pressure. Dilute with 100 mL of water and acidify to pH 2-3 with 2 M HCl. The product will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound.
Visualizations
Synthetic Pathway of this compound
Caption: Synthesis of this compound from Deoxycholic Acid.
Experimental Workflow for this compound Synthesis
Caption: Experimental Workflow for this compound Synthesis.
Application Note: Sensitive Quantification of Isodeoxycholic Acid in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxycholic acid (IDCA) is a secondary bile acid formed by the metabolic activity of intestinal microbiota. As a stereoisomer of deoxycholic acid (DCA), IDCA is an important signaling molecule involved in the regulation of lipid and glucose metabolism. Bile acids, in general, act as ligands for nuclear hormone receptors such as the farnesoid X receptor (FXR) and G-protein coupled receptors like TGR5, influencing a variety of cellular signaling pathways.[1][2] The accurate and sensitive quantification of this compound in plasma is crucial for understanding its physiological and pathological roles, particularly in the context of metabolic diseases and drug-induced liver injury.[2]
This application note provides a detailed protocol for the sensitive and robust quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is characterized by a simple sample preparation procedure and high analytical performance, making it suitable for both routine diagnostics and large-scale clinical studies.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
This compound-d4 (deuterated internal standard) (Toronto Research Chemicals or equivalent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (EDTA)
Sample Preparation
The sample preparation procedure involves a straightforward protein precipitation step to extract this compound and the internal standard from the plasma matrix.
-
Thaw Samples: Allow frozen human plasma samples to thaw completely at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (this compound-d4, 1 µg/mL in methanol) to the plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and Transfer: Vortex the reconstituted sample for 15 seconds and transfer it to an LC-MS vial for analysis.
LC-MS/MS Analysis
The chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of this compound from other isomers and matrix components. A typical gradient might start at 30% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for this compound and its deuterated internal standard should be optimized. A representative transition for deoxycholic acid is m/z 391.3 → 345.3.
Data Presentation
The quantitative performance of the method should be evaluated by assessing its linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics for the analysis of deoxycholic acid, a close isomer of this compound.
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy (% bias) | 85% - 115% |
| Intra-day Precision (% CV) | <10% |
| Inter-day Precision (% CV) | <15% |
| Recovery (%) | 92% - 110% |
Note: The data presented is for deoxycholic acid and is expected to be representative for this compound due to their structural similarity.[3]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Bile Acid Signaling Pathway
Caption: Simplified signaling pathway of bile acids like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isodeoxycholic Acid Extraction from Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of isodeoxycholic acid (IDCA), a secondary bile acid, from human fecal samples. The methodology is intended for subsequent quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a member of the bile acid pool found in the gastrointestinal tract. Bile acids are critical for the digestion and absorption of dietary lipids and are increasingly recognized for their role as signaling molecules in various metabolic pathways. The concentration and composition of fecal bile acids, including IDCA, can be indicative of gut microbiome activity and have been associated with various physiological and pathological conditions, including gut health and the risk of colon cancer.[1][2] Accurate and reproducible methods for their extraction and quantification from complex matrices like feces are therefore essential for research and clinical applications.
Experimental Protocols
This protocol outlines a robust method for the extraction of IDCA from fecal samples, adapted from several validated procedures.[3][4][5][6] The protocol is designed to be compatible with downstream analysis by LC-MS/MS or GC-MS.
1. Sample Preparation
The initial preparation of fecal samples is a critical step that can significantly impact the efficiency and reproducibility of the extraction. Both wet and lyophilized (freeze-dried) samples can be used, though wet samples are often preferred to avoid the lower recovery rates sometimes observed with dried material.[5][7]
-
For Wet Feces:
-
Homogenize the thawed fecal sample.
-
Accurately weigh approximately 0.2-0.5 g of the homogenized sample into a 2 mL screw-top microcentrifuge tube.[4]
-
It is recommended to prepare a second aliquot of the fecal material to be dried for determining the water content, allowing for results to be expressed per dry weight.[8]
-
-
For Lyophilized Feces:
2. Extraction
A variety of solvents can be used for the extraction of bile acids from feces. This protocol utilizes an alkaline ethanol extraction, which has been shown to be effective.[3]
-
To the weighed fecal sample, add 1.0 mL of ice-cold 95% ethanol containing 0.1 N NaOH.[3] For enhanced recovery, especially of conjugated bile acids, a 5% ammonium-ethanol aqueous solution can also be used.[5][7]
-
Add an appropriate internal standard solution. Deuterated standards such as TDCA-d4, CDCA-d4, LCA-d4, and DCA-d4 are recommended to correct for extraction losses and matrix effects.[4]
-
Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.
-
Shake the sample for 30 minutes at 4°C.[4]
-
Centrifuge the sample at high speed (e.g., 21,000 rpm) for 20 minutes at 4°C to pellet the solid fecal matter.[4]
-
Carefully transfer the supernatant to a clean tube.
3. Purification (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a common and effective method for purifying the crude extract and concentrating the bile acids.[3][5]
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.[7]
-
Load the supernatant from the extraction step onto the conditioned C18 cartridge.
-
Wash the cartridge with 20 mL of water to remove polar impurities. A subsequent wash with 10 mL of hexane can be performed to remove neutral lipids.[7]
-
Elute the bile acids from the cartridge with 5 mL of methanol.[7]
-
Dry the eluted fraction under a stream of nitrogen gas at room temperature.[7]
-
Reconstitute the dried extract in an appropriate solvent for the intended analytical method (e.g., 50% ethanol or a mobile phase-matching solution).[9]
4. Derivatization (for GC-MS Analysis)
For analysis by GC-MS, the extracted bile acids must be derivatized to increase their volatility. This step is not necessary for LC-MS/MS analysis.
-
To the dried extract, add a silylating agent such as BSTFA/TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[1][2]
-
Incubate the mixture at a controlled temperature (e.g., 100°C) for a specified time to ensure complete derivatization.[1]
-
The derivatized sample is now ready for injection into the GC-MS system.
Data Presentation
The following table summarizes quantitative data from various studies on bile acid extraction from fecal samples, providing an overview of the expected performance of these methods.
| Parameter | Value | Method | Reference |
| Recovery | 83.58% - 122.41% | LC-MS/MS | [4][8] |
| 80.05% - 120.83% | UPLC-Q-TOF | [5][7] | |
| 90% - 110% (Relative) | GC-MS | [1][2] | |
| Limit of Detection (LOD) | 2.5 - 15 nM | LC-MS/MS | [4][8] |
| 0.01 - 0.24 µg/kg | UPLC-Q-TOF | [5][7] | |
| Limit of Quantification (LOQ) | 2.5 - 15 nM | LC-MS/MS | [4][8] |
| 0.03 - 0.81 µg/kg | UPLC-Q-TOF | [5][7] | |
| 0.25 µmol/g | GC-MS | [1][2] | |
| Precision (CV%) | < 5% (Intra- and Inter-day) | GC-MS | [1][2] |
| < 10% (Intra- and Inter-day) | UPLC-Q-TOF | [7] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction.
Generalized Bile Acid Signaling Pathway
Caption: Generalized Bile Acid Metabolism and Signaling.
References
- 1. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Rapid and improved method for the determination of bile acids in human feces using MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ro.ecu.edu.au [ro.ecu.edu.au]
- 5. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved extraction procedure for determination of bile acids in faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Isodeoxycholic acid as a potential biomarker for liver disease.
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isodeoxycholic acid (IDCA) is a secondary bile acid formed by the metabolism of primary bile acids by intestinal microbiota. Emerging research suggests that alterations in the gut-liver axis and subsequent changes in bile acid profiles are closely linked to the pathophysiology of various liver diseases. This document provides a comprehensive overview of the potential of this compound as a biomarker for liver disease, including detailed experimental protocols for its quantification and an exploration of its potential role in relevant signaling pathways.
This compound as a Biomarker
The concentration of bile acids in systemic circulation is tightly regulated by the enterohepatic circulation. Liver injury can impair this process, leading to an accumulation of bile acids in the blood. While total bile acid levels are a known indicator of liver dysfunction, the profiling of individual bile acids, such as this compound, may offer more specific diagnostic and prognostic information.
Studies have shown that the profiles of serum bile acids are altered in various liver diseases, including non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), cholestasis, and cirrhosis. While data on this compound is still emerging, its role as a secondary bile acid positions it as a key indicator of gut microbiome dysbiosis and altered hepatic metabolism, both of which are implicated in the progression of liver disease.
Data Presentation
To date, specific quantitative data on this compound concentrations across a spectrum of liver diseases is limited in publicly available literature. The following table summarizes the general trends observed for secondary bile acids in liver disease, which may provide context for the potential changes in this compound levels. Further targeted metabolomic studies are required to establish the precise concentration ranges of this compound in different liver pathologies.
| Bile Acid Category | Healthy Controls (Serum) | Liver Disease Patients (Serum) | Reference |
| Total Bile Acids | Typically < 10 µmol/L | Significantly elevated | [1] |
| Secondary Bile Acids (e.g., Deoxycholic Acid) | Present | Often elevated, but can vary depending on the specific disease and stage | [1][2] |
Experimental Protocols
The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific bile acid analysis.
Protocol 1: Quantification of this compound in Human Serum by LC-MS/MS
This protocol is adapted from established methods for the analysis of multiple bile acids in human serum.[3][4][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d4-Deoxycholic acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30-70% B (linear gradient)
-
8-9 min: 70-95% B (linear gradient)
-
9-10 min: 95% B (hold)
-
10-10.1 min: 95-30% B (linear gradient)
-
10.1-12 min: 30% B (hold for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 391.3 → Product ion (m/z) 345.3
-
Internal Standard (d4-Deoxycholic acid): Precursor ion (m/z) 395.3 → Product ion (m/z) 349.3
-
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).
Signaling Pathways and Biological Function
The biological functions of bile acids are primarily mediated by the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[6] Secondary bile acids are known to be potent activators of these receptors.
While the specific signaling pathways of this compound are still under active investigation, it is plausible that it interacts with FXR and TGR5, thereby influencing key metabolic and inflammatory pathways in the liver. One study has suggested that this compound can inhibit the differentiation of pro-inflammatory Th17 cells, indicating a potential role in modulating immune responses in the liver.[7]
Visualizing the Experimental Workflow and Potential Signaling
To illustrate the methodologies and potential biological interactions, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for the quantification of this compound in serum.
Caption: Potential signaling pathway of this compound via FXR and TGR5.
Conclusion
This compound holds promise as a specific biomarker for liver disease, reflecting alterations in the gut-liver axis. The provided LC-MS/MS protocol offers a robust method for its quantification in clinical research. Further studies are warranted to establish the precise diagnostic and prognostic value of this compound across different liver pathologies and to fully elucidate its role in hepatic signaling pathways. This will be crucial for its potential translation into a clinically useful biomarker for the management of liver disease.
References
- 1. Serum bile acids in the diagnosis of hepatobiliary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum bile acids in alcoholic liver disease. Comparison with histological features of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpace.com [medpace.com]
- 4. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
Application Notes and Protocols for Isodeoxycholic Acid in Metabolic Syndrome Research
A Focus on the Key Isomers: Chenodeoxycholic Acid (CDCA) and Ursodeoxycholic Acid (UDCA)
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Bile acids, once thought to be solely involved in digestion, have emerged as critical signaling molecules in regulating metabolism.
While the term "isodeoxycholic acid" is not frequently used in the context of metabolic syndrome research, the broader class of deoxycholic acid isomers, particularly chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA), have been the subject of extensive investigation for their roles in metabolic health. This document provides an overview of the application of these key isomers in metabolic syndrome research, including their effects on metabolic parameters, the signaling pathways they modulate, and detailed experimental protocols.
CDCA is a primary bile acid synthesized in the liver and a potent agonist of the farnesoid X receptor (FXR).[1][2] UDCA, a secondary bile acid, is a stereoisomer of CDCA and is known for its therapeutic effects in liver diseases.[3][4] Both bile acids have been shown to influence glucose and lipid metabolism, as well as inflammatory pathways, making them compelling molecules for the study and potential treatment of metabolic syndrome.[5][6]
Quantitative Data on the Effects of CDCA and UDCA on Metabolic Parameters
The following tables summarize the quantitative effects of chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA) on key metabolic parameters as reported in various preclinical and clinical studies.
Table 1: Effects of Chenodeoxycholic Acid (CDCA) on Metabolic Parameters
| Parameter | Animal Model/Study Population | Treatment Details | Key Findings | Reference |
| Body Weight | High-fat diet-induced obese mice | 5 g/kg CDCA in diet for 10 weeks | Prevented high-fat diet-induced weight gain. | [7] |
| Glucose Tolerance | High-fat diet-induced obese mice | 5 g/kg CDCA in diet for 10 weeks | Significantly improved glucose tolerance at 15, 40, and 60 minutes post-glucose injection. | [7] |
| Serum Insulin | High-fat diet-induced obese mice | 5 g/kg CDCA in diet for 10 weeks | Significantly decreased serum insulin levels compared to the high-fat diet group. | [7] |
| Plasma Lipids | Humans | 15 mg/kg/day CDCA for 20 days | No significant effect on plasma lipid concentrations. | [8] |
| Energy Expenditure | Healthy female subjects | Oral CDCA for 2 days | Increased whole-body energy expenditure. | [9] |
Table 2: Effects of Ursodeoxycholic Acid (UDCA) on Metabolic Parameters
| Parameter | Animal Model/Study Population | Treatment Details | Key Findings | Reference |
| Body Weight | Fructose-fed rats (model of metabolic syndrome) | 150 mg/kg/day UDCA orally for 6 weeks | Significantly diminished the percentage of body weight gain. | [3][4] |
| Fasting Blood Glucose | Fructose-fed rats | 150 mg/kg/day UDCA orally for 6 weeks | Significantly reduced elevated fasting blood glucose. | [4] |
| Serum Insulin | Fructose-fed rats | 150 mg/kg/day UDCA orally for 6 weeks | Significantly reduced elevated serum insulin. | [4] |
| Total Cholesterol | Fructose-fed rats | 150 mg/kg/day UDCA orally for 6 weeks | Significantly reduced elevated total cholesterol. | [4] |
| Triglycerides | Fructose-fed rats | 150 mg/kg/day UDCA orally for 6 weeks | Significantly reduced elevated triglycerides. | [4] |
| Body Mass Index (BMI) | Meta-analysis of randomized controlled trials | Varied dosages and durations | Significantly decreased BMI (Weighted Mean Difference: -0.29 kg/m ²). | [10][11] |
| Diastolic Blood Pressure | Meta-analysis of randomized controlled trials | Varied dosages and durations | Significantly decreased diastolic blood pressure (Weighted Mean Difference: -2.16 mmHg). | [10][11] |
Signaling Pathways
CDCA and UDCA exert their metabolic effects through the activation of nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).
FXR Signaling Pathway
CDCA is a potent natural agonist for FXR.[1] Activation of FXR in the liver and intestine plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.
Caption: FXR signaling pathway activated by CDCA.
TGR5 Signaling Pathway
Both CDCA and its derivatives can activate TGR5, a G-protein coupled receptor expressed in various tissues, including the intestine, brown adipose tissue, and macrophages.[7][12] TGR5 activation is linked to increased energy expenditure and improved glucose homeostasis.[13][14]
References
- 1. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ursodeoxycholic Acid Ameliorates Fructose-Induced Metabolic Syndrome in Rats | PLOS One [journals.plos.org]
- 5. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 6. Ursodeoxycholic Acid Regulates Hepatic Energy Homeostasis and White Adipose Tissue Macrophages Polarization in Leptin-Deficiency Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of chenodeoxycholic acid and deoxycholic acid on cholesterol absorption and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Bile Acid Chenodeoxycholic Acid Increases Human Brown Adipose Tissue Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of ursodeoxycholic acid on cardiometabolic risk factors: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of ursodeoxycholic acid on cardiometabolic risk factors: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Progress of Takeda G Protein-Coupled Receptor 5 in Metabolic Syndrome [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. TGR5 and metabolic syndrome [lcxxgen.whuhzzs.com]
Application Notes and Protocols for Investigating Metabolic Pathways Using Isodeoxycholic Acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxycholic acid (IDCA) is a secondary bile acid and a known agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism.[1] The ability of IDCA to activate FXR makes it a valuable tool for in vitro studies aimed at elucidating the metabolic pathways governed by this receptor. These application notes provide detailed protocols for utilizing IDCA in cell culture to investigate its impact on metabolic signaling cascades, gene expression, and key metabolic functions in relevant cell types such as hepatocytes and adipocytes.
Data Presentation: Expected Quantitative Outcomes of IDCA Treatment
The following tables summarize the anticipated dose-dependent effects of IDCA on target gene expression and metabolic endpoints based on its known role as an FXR agonist. These are representative data, and actual results may vary depending on the cell line and experimental conditions.
Table 1: Expected Changes in FXR Target Gene Expression in Human Hepatocytes (e.g., HepG2 cells) after 24-hour IDCA Treatment
| Target Gene | Function in Metabolism | Expected Fold Change (vs. Vehicle Control) |
| 10 µM IDCA | ||
| SHP (Small Heterodimer Partner) | Inhibits bile acid synthesis | 1.5 - 2.5 |
| BSEP (Bile Salt Export Pump) | Transports bile acids out of hepatocytes | 1.2 - 2.0 |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | 0.6 - 0.8 |
| SREBP-1c (Sterol Regulatory Element-Binding Protein 1c) | Promotes fatty acid and triglyceride synthesis | 0.7 - 0.9 |
| PEPCK (Phosphoenolpyruvate Carboxylase) | Key enzyme in gluconeogenesis | 0.8 - 1.0 |
| G6Pase (Glucose-6-Phosphatase) | Key enzyme in gluconeogenesis | 0.8 - 1.0 |
Table 2: Anticipated Effects of IDCA on Metabolic Assays in a Hepatocyte Cell Line
| Metabolic Assay | Parameter Measured | Expected Outcome with IDCA Treatment (e.g., 30 µM) |
| Glucose Production Assay | Glucose released into the medium | Decrease |
| Cellular Triglyceride Content | Intracellular triglyceride levels | Decrease |
| Glycogen Synthesis Assay | Incorporation of labeled glucose into glycogen | No significant change or slight increase |
| Fatty Acid Oxidation Assay | Rate of radiolabeled fatty acid oxidation | Increase |
Experimental Protocols
Protocol 1: General Preparation of this compound for Cell Culture
Materials:
-
This compound (IDCA) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Aseptically weigh out the required amount of IDCA powder. The molecular weight of IDCA is 392.58 g/mol .
-
Dissolve the IDCA powder in sterile DMSO to a final concentration of 100 mM.
-
Gently vortex until the IDCA is completely dissolved.
-
-
Storage:
-
Aliquot the 100 mM stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 100 mM IDCA stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment (e.g., 1 µM, 10 µM, 30 µM, 100 µM).
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest IDCA concentration used.
-
Protocol 2: Investigating the Effect of IDCA on FXR Target Gene Expression in HepG2 Cells
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum)
-
6-well cell culture plates
-
IDCA working solutions and vehicle control (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (SHP, BSEP, CYP7A1, SREBP-1c, and a housekeeping gene like GAPDH)
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
Once the cells reach the desired confluency, aspirate the old medium.
-
Add fresh complete medium containing the desired concentrations of IDCA (e.g., 0, 10, 30, 100 µM) or the vehicle control.
-
Incubate the cells for 24 hours.
-
-
RNA Extraction and qPCR:
-
After the incubation period, wash the cells once with sterile PBS.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to analyze the relative expression levels of the target genes. Normalize the expression data to the housekeeping gene.
-
Protocol 3: Analysis of IDCA's Effect on Glucose Production in Primary Human Hepatocytes
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
Glucose production buffer (glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate)
-
IDCA working solutions and vehicle control
-
Glucose assay kit
Procedure:
-
Cell Seeding and Pre-treatment:
-
Plate primary human hepatocytes according to the supplier's recommendations.
-
Allow the cells to acclimate for 24 hours.
-
Pre-treat the cells with IDCA (e.g., 30 µM) or vehicle control in hepatocyte culture medium for 24 hours.
-
-
Glucose Production Assay:
-
After pre-treatment, wash the cells twice with PBS.
-
Incubate the cells in glucose production buffer containing IDCA or vehicle control for 6 hours.
-
Collect the supernatant (glucose production medium).
-
Measure the glucose concentration in the supernatant using a glucose assay kit.
-
Lyse the cells and measure the total protein content for normalization of the glucose production data.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: IDCA-mediated activation of the FXR signaling pathway in a hepatocyte.
Caption: Workflow for analyzing IDCA's effect on gene expression.
Caption: Logical relationships of IDCA's metabolic effects via FXR.
References
Application Notes and Protocols: The Role of Isodeoxycholic Acid in Gut Microbiome and Host Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Isodeoxycholic acid (IDCA) is a secondary bile acid synthesized from the primary bile acid deoxycholic acid (DCA) by specific members of the gut microbiota. Emerging research highlights the pivotal role of IDCA as a signaling molecule in the intricate crosstalk between the gut microbiome and the host. It is implicated in modulating host immune responses, particularly in the context of intestinal homeostasis and inflammatory diseases. These application notes provide an overview of IDCA's function and detailed protocols for its study, aimed at researchers, scientists, and professionals in drug development.
Key Functions of this compound
-
Immunomodulation: IDCA has been shown to influence the host's immune system. Notably, it can promote the differentiation of regulatory T cells (Tregs), which are crucial for suppressing inflammatory responses and maintaining mucosal immune tolerance.[1][2] Perturbations in the gut microbiota that lead to lower levels of IDCA have been associated with an increased prevalence of food allergies, suggesting a protective role for this secondary bile acid.[1][2]
-
Host Receptor Activation: Like other bile acids, IDCA exerts its effects by interacting with host nuclear receptors and G protein-coupled receptors. The primary receptors involved in bile acid signaling are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).[3][4][5][6] Activation of these receptors by bile acids, including IDCA, can regulate intestinal barrier function, inflammation, and metabolic processes.[3][7]
Data Presentation
Table 1: Microbial Production of this compound
| Bacterial Species | Precursor Bile Acid | Product | Key Enzyme | Reference |
| Peptacetobacter hiranonis | Taurocholic acid (TCA) | Deoxycholic acid (DCA) | Bile salt hydrolase, 7α-dehydroxylase | [1][2] |
| Ruminococcus gnavus | Deoxycholic acid (DCA) | This compound (IDCA) | 3β-hydroxysteroid dehydrogenase | [1][2] |
Signaling Pathways
IDCA, along with other secondary bile acids, activates key signaling pathways in the host, primarily through FXR and TGR5.
FXR Signaling Pathway
Activation of FXR in intestinal epithelial cells plays a crucial role in maintaining bile acid homeostasis and intestinal barrier integrity. FXR activation can regulate the expression of genes involved in bile acid transport and metabolism.
Caption: FXR signaling pathway activated by IDCA.
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor expressed on various cell types in the gut, including enteroendocrine cells and immune cells. Its activation by bile acids like IDCA can stimulate the release of glucagon-like peptide-1 (GLP-1) and modulate inflammatory responses.[3][8]
Caption: TGR5 signaling pathway initiated by IDCA.
Experimental Protocols
Protocol 1: Quantification of this compound in Fecal Samples by LC-MS/MS
This protocol outlines a method for the extraction and quantification of IDCA from fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
Materials:
-
Lyophilized fecal samples
-
Internal standard (e.g., d4-DCA)
-
Extraction solvent (e.g., 95% ethanol with 0.1 N NaOH)
-
Solid-phase extraction (SPE) cartridges (C18)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: Homogenize lyophilized fecal samples. Weigh approximately 50 mg of the homogenized sample.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample.
-
Extraction: Add 1 mL of extraction solvent to each sample. Vortex thoroughly and incubate at 60°C for 1 hour. Centrifuge at 14,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with water to remove impurities.
-
Elute the bile acids with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50% methanol).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a C18 column for chromatographic separation. Set the mass spectrometer to monitor the specific parent and daughter ion transitions for IDCA and the internal standard.
-
Quantification: Create a standard curve using known concentrations of IDCA. Calculate the concentration of IDCA in the samples by comparing their peak area ratios (IDCA/internal standard) to the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acids and the gut microbiota: metabolic interactions and impacts on disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Gut microbiota-mediated ursodeoxycholic acids regulate the inflammation of microglia through TGR5 signaling after MCAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the resolution of isodeoxycholic acid from its isomers in HPLC.
Welcome to our technical support center dedicated to providing guidance on the chromatographic separation of isodeoxycholic acid from its isomers. This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC methods for improved resolution and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound from its isomers using HPLC?
A1: The primary challenge lies in the high structural similarity between this compound and its isomers, such as deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and ursodeoxycholic acid (UDCA). These bile acids share the same molecular weight and elemental composition, differing only in the stereochemistry or position of hydroxyl groups on the steroid nucleus.[1] This subtle structural difference results in very similar physicochemical properties, leading to co-elution or poor resolution in conventional reversed-phase HPLC methods.
Q2: What are the most critical parameters to optimize for improving the resolution of this compound and its isomers?
A2: The most critical parameters to optimize are the stationary phase chemistry, mobile phase composition (including organic modifier, pH, and buffer concentration), and column temperature.[2][3][4] Fine-tuning these parameters can significantly impact the selectivity and efficiency of the separation, leading to enhanced resolution between the isomeric peaks.
Q3: Which type of HPLC column is most effective for separating bile acid isomers?
A3: C18 columns are the most commonly used and often effective stationary phases for the separation of bile acid isomers.[2][5][6][7][8][9] However, alternative chemistries like F5 (pentafluorophenyl) or specialized C18 phases with different end-capping or bonding technology can offer alternative selectivity and may provide better resolution for particularly challenging separations.[1][5] For instance, a sterically protected C18 ligand has shown different selectivity compared to a standard end-capped C18.[1]
Q4: How does the mobile phase pH affect the separation of this compound and its isomers?
A4: The mobile phase pH plays a crucial role in the separation of bile acids as they are acidic compounds with pKa values typically in the range of 4.5-5.0.[4][10][11] Operating the mobile phase at a pH below the pKa of the bile acids (e.g., pH 2.3-4.0) suppresses the ionization of the carboxylic acid group, leading to increased hydrophobicity and retention on a reversed-phase column.[4][6] This can significantly improve peak shape and selectivity between isomers.[4][11] It is recommended to use a mobile phase pH that is at least one unit away from the pKa values of the analytes to ensure they are in a single ionization state.[11]
Q5: Can temperature be used to improve the resolution of bile acid isomers?
A5: Yes, column temperature is a powerful tool for optimizing resolution. Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to higher efficiency and sharper peaks.[2][12] More importantly, changing the temperature can alter the selectivity of the separation, potentially improving the resolution between closely eluting isomers.[2][12] It is advisable to screen a range of temperatures (e.g., 30-50°C) during method development.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.
Problem 1: Poor Resolution / Peak Co-elution
Symptoms:
-
Isomeric peaks are not baseline separated.
-
A single broad peak is observed where multiple isomers are expected.
-
A "shoulder" appears on the side of a peak, indicating a co-eluting compound.[6]
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | The selectivity of the column is insufficient to resolve the isomers. |
| Action: Screen different column chemistries. While C18 is a good starting point, consider columns with alternative selectivity such as Phenyl, Cyano, or F5 phases. Also, evaluate C18 columns from different manufacturers as they can have different selectivities.[1] | |
| Suboptimal Mobile Phase Composition | The organic modifier (e.g., acetonitrile, methanol) or its ratio with the aqueous phase is not providing adequate selectivity. |
| Action: 1. Change the organic modifier: If using acetonitrile, try methanol, or a mixture of both. The different solvent properties can alter selectivity.[13] 2. Optimize the organic modifier concentration: Perform a gradient analysis to determine the optimal elution window, then fine-tune the isocratic or gradient conditions. A shallower gradient can improve the separation of closely eluting peaks.[3] | |
| Incorrect Mobile Phase pH | The pH of the mobile phase is causing the bile acids to be in a mixed ionic state, leading to peak broadening and poor separation. |
| Action: Adjust the mobile phase pH to be at least one pH unit below the pKa of the bile acids (typically pKa ~5). A pH in the range of 2.5 to 4.0 is often effective. Use a buffer (e.g., phosphate or formate) to maintain a stable pH.[4][6][11] | |
| Inadequate Column Temperature | The operating temperature is not optimal for the separation. |
| Action: Evaluate the effect of column temperature on the separation. Try increasing or decreasing the temperature in increments of 5-10°C. Higher temperatures can improve efficiency, while changes in temperature can also alter selectivity.[2][12] |
Problem 2: Peak Tailing
Symptoms:
-
The backside of the peak is elongated, resulting in a non-symmetrical peak shape.
-
The tailing factor is greater than the acceptable limit (typically > 1.5).
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of the bile acids, causing peak tailing.[14] |
| Action: 1. Lower the mobile phase pH: An acidic mobile phase (pH < 4) will suppress the ionization of the silanol groups, reducing these secondary interactions.[14] 2. Use an end-capped column: Modern, well-end-capped columns have fewer exposed silanol groups. 3. Add a competing base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, but be mindful of its effect on column stability and MS compatibility.[10] | |
| Column Contamination or Degradation | Accumulation of sample matrix components on the column frit or at the head of the column can lead to peak distortion.[15][16] |
| Action: 1. Use a guard column: A guard column will protect the analytical column from strongly retained sample components.[16] 2. Implement a column wash procedure: After a sequence of injections, flush the column with a strong solvent to remove contaminants. 3. Improve sample preparation: Use solid-phase extraction (SPE) or filtration to clean up samples before injection.[15][16] | |
| Extra-column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing, especially for early eluting peaks.[15][16] |
| Action: Use tubing with a small internal diameter and ensure all connections are made with minimal dead volume.[15] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV for this compound and Isomers
This protocol provides a starting point for the separation of this compound from its common isomers.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 35 20.0 55 25.0 90 30.0 90 30.1 35 | 35.0 | 35 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve standards and samples in the initial mobile phase composition.
Quantitative Data Summary
The following table summarizes typical retention times and limits of detection (LOD) and quantification (LOQ) for key bile acids based on a validated HPLC-UV method.[6]
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| Ursodeoxycholic Acid (UDCA) | ~10.5 | 1.23 | 3.73 |
| Chenodeoxycholic Acid (CDCA) | ~12.2 | 0.83 | 2.52 |
| Deoxycholic Acid (DCA) | ~14.8 | - | - |
| This compound (isoDCA) | Varies with method | - | - |
Note: The retention time of this compound will vary depending on the specific HPLC conditions and its elution order relative to other isomers.
Visualizations
HPLC Method Development Workflow
This diagram illustrates a logical workflow for developing a robust HPLC method for separating this compound from its isomers.
References
- 1. lcms.cz [lcms.cz]
- 2. chromtech.com [chromtech.com]
- 3. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 9. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromblog.wordpress.com [chromblog.wordpress.com]
- 12. Optimize Column Temperature for HPLC Peak Symmetry [eureka.patsnap.com]
- 13. nacalai.com [nacalai.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Isodeoxycholic Acid (IDCA) Extraction from Liver Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of isodeoxycholic acid (IDCA) from liver tissue.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in extracting IDCA from liver tissue?
A1: The most critical first step is the immediate and proper preservation of the liver tissue upon collection. To prevent degradation of IDCA and other bile acids by endogenous enzymes, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C until extraction.[1] Thawing and refreezing cycles should be avoided.
Q2: Which solvent system is best for IDCA extraction from the liver?
A2: The choice of solvent depends on the specific protocol and downstream analysis. However, a common and effective approach involves homogenization in an organic solvent mixture. Methanol/acetonitrile (1:1, v/v) has been shown to provide high recovery rates in a one-pot extraction method.[2][3] Other effective solvents include isopropanol (IPA) or a hexane:IPA (50:50 v/v) mixture.[4] Liquid-liquid extraction (LLE) using solvents like ethyl acetate or dichloromethane after homogenization in deionized water is also a robust method for complex matrices like the liver.[5]
Q3: Should I perform a one-step or two-step extraction?
A3: While traditional methods often involve a two-step process of homogenization followed by deproteinization, recent studies have demonstrated that a one-pot method can be equally or even more effective.[2][3] A one-pot approach, where homogenization and deproteinization occur simultaneously in a solvent mixture like methanol/acetonitrile, can streamline the workflow and still yield high recovery rates.[2][3]
Q4: What is the purpose of adding an internal standard?
A4: An internal standard (IS), typically a deuterated form of a bile acid like d4-cholic acid, is crucial for accurate quantification.[4] The IS is added at a known concentration to the sample before extraction and helps to correct for variations in extraction efficiency and instrument response during analysis by methods like LC-MS.
Q5: How can I remove proteins and other interfering substances from my liver extract?
A5: Protein precipitation is a key step. Organic solvents like methanol and acetonitrile are effective at precipitating proteins.[5][6] After homogenization and solvent addition, centrifugation at high speed (e.g., 18,000 x g) is used to pellet the precipitated proteins and other cellular debris.[4] For further purification, solid-phase extraction (SPE) with a C18 cartridge can be employed to remove salts and other polar impurities.[5][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low IDCA Yield | Incomplete tissue homogenization. | Ensure the liver tissue is thoroughly homogenized. Use a bead beater with appropriate beads (e.g., 1.0 mm silica beads) for 2-3 cycles with cooling on ice in between to prevent overheating.[4] Pulverizing the frozen tissue with a mortar and pestle in liquid nitrogen before homogenization can also improve efficiency.[4] |
| Inefficient extraction solvent. | Optimize your solvent system. A methanol/acetonitrile (1:1, v/v) mixture is a good starting point for a one-pot extraction.[2][3] For liquid-liquid extraction, ensure vigorous mixing and consider a second extraction step to maximize recovery.[5] | |
| IDCA degradation. | Work quickly and keep samples on ice throughout the procedure to minimize enzymatic activity.[4] Ensure tissue was properly stored at -80°C.[1] | |
| High Variability Between Replicates | Inconsistent sample homogenization. | Ensure each sample is homogenized for the same duration and at the same intensity. Visually inspect to confirm complete tissue disruption. |
| Pipetting errors, especially with viscous homogenates. | Use positive displacement pipettes or wide-bore tips for handling viscous samples to ensure accurate volume transfer. | |
| Incomplete solvent evaporation. | If your protocol involves an evaporation step, ensure the sample is completely dry before reconstitution. A vacuum centrifuge is effective for this.[4] | |
| Poor Chromatographic Peak Shape (in LC-MS analysis) | Matrix effects from co-extracted substances. | Incorporate a solid-phase extraction (SPE) cleanup step using a C18 cartridge to remove interfering compounds.[5] Ensure the final extract is reconstituted in a solvent compatible with your mobile phase.[5] |
| Inappropriate reconstitution solvent. | Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase of your LC method (e.g., 50:50 acetonitrile:water).[4] | |
| Instrument Contamination/Carryover | High concentration of bile acids in the sample. | If carryover is observed, inject blank samples after high-concentration samples during your LC-MS run.[8] Dilute the sample if the concentration is outside the linear range of your calibration curve. |
Data Presentation: Comparison of Extraction Solvents
| Extraction Method | Solvent System | Key Advantages | Reference |
| One-Pot Extraction | Methanol/Acetonitrile (1:1, v/v) | High recovery, streamlined workflow. | [2][3] |
| Solvent Extraction | Isopropanol (IPA) or Hexane:IPA (50:50 v/v) | Good for overall bile acid extraction. | [4] |
| Liquid-Liquid Extraction (LLE) | Ethyl acetate or Dichloromethane | Effective for complex matrices, high selectivity. | [5] |
| Solid-Phase Extraction (SPE) | C18 Cartridge | High purity, removes interfering substances. | [5][7] |
Experimental Protocols
Protocol 1: One-Pot Extraction with Methanol/Acetonitrile
This protocol is adapted from a method developed for the efficient extraction of bile acids from rat liver.[2][3]
-
Sample Preparation: Weigh approximately 20 mg of frozen liver tissue into a 2 mL screw-capped homogenization tube containing ceramic beads.
-
Homogenization and Extraction: Add a 5-fold volume of a methanol/acetonitrile (1:1, v/v) mixture relative to the liver weight. Homogenize using a bead beater for 30-60 seconds.
-
Internal Standard Spiking: Add an appropriate internal standard solution.
-
Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness using a centrifugal concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 50% methanol in 10 mM ammonium acetate).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general approach for isolating bile acids from complex matrices.[5]
-
Homogenization: Homogenize approximately 50 mg of frozen liver tissue in deionized water.
-
Solvent Addition: Add an organic extraction solvent such as ethyl acetate or dichloromethane to the homogenate.
-
Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Extraction: Carefully collect the organic phase containing the bile acids. For improved recovery, a second extraction of the aqueous phase can be performed with fresh organic solvent.
-
Evaporation: Evaporate the pooled organic phases to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for the intended analysis.
Mandatory Visualizations
This compound (IDCA) Signaling Pathways
This compound acts as a signaling molecule, primarily through its interaction with the farnesoid X receptor (FXR), a nuclear receptor, and its ability to activate large-conductance calcium-activated potassium (BK) channels.[5]
Caption: this compound (IDCA) signaling pathways in a hepatocyte.
General Workflow for IDCA Extraction from Liver Tissue
This diagram outlines the key steps involved in the extraction of this compound from liver tissue for subsequent analysis.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Deoxycholic acid induces intracellular signaling through membrane perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart | Semantic Scholar [semanticscholar.org]
- 8. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to ensure the stability of isodeoxycholic acid in biological samples during storage?
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of isodeoxycholic acid in various biological samples during storage.
Frequently Asked Questions (FAQs)
Q1: What is the general recommendation for storing biological samples for this compound analysis?
For optimal stability, it is recommended to process and freeze biological samples as quickly as possible after collection. For long-term storage, -80°C is the preferred temperature for most biological matrices to minimize degradation of this compound.
Q2: How stable is this compound in plasma and serum samples?
This compound is generally stable in plasma and serum under frozen conditions. Studies have shown that bile acids, including secondary bile acids like this compound, are stable for at least two months when stored at -20°C or -70°C. For long-term biobanking beyond this period, storage at -80°C is highly recommended to ensure analyte integrity. Short-term storage at room temperature should be minimized, with data suggesting stability for at least 6 hours.
Q3: What is the impact of freeze-thaw cycles on this compound concentrations in plasma and serum?
Repeated freeze-thaw cycles can affect the stability of various analytes. For bile acids in plasma, studies indicate that they are stable for at least three freeze-thaw cycles without significant changes in concentration. However, to ensure the highest data quality, it is best practice to aliquot samples into single-use tubes to avoid multiple freeze-thaw events.
Q4: How should I store urine samples for this compound analysis?
For long-term storage of urine samples for metabolomic studies, including the analysis of this compound, freezing at -80°C is recommended. If long-term frozen storage is not immediately possible, refrigeration at 4°C can be a temporary solution for up to 24 hours. The use of chemical preservatives can be considered, but their impact on the analysis should be carefully evaluated.
Q5: Are preservatives necessary for urine sample storage?
The necessity of preservatives depends on the storage duration and temperature. For short-term storage at 4°C (up to 24 hours) or immediate freezing at -80°C, preservatives may not be required. If samples will be stored at room temperature for any length of time, preservatives such as sodium azide, boric acid, or thymol can be used to inhibit microbial growth, which can alter the bile acid profile. However, be aware that some preservatives may interfere with certain analytical methods.
Q6: What are the best practices for storing fecal samples for this compound analysis?
Fecal samples should be frozen at -80°C as soon as possible after collection to halt microbial activity, which can significantly alter the bile acid composition. Long-term storage of fecal extracts at -20°C is not recommended, as studies have shown significant degradation of some bile acids after just a few weeks. Storage at -80°C has been shown to provide better stability for a wider range of bile acids for at least four weeks. It is also crucial to minimize freeze-thaw cycles of fecal extracts, as they can lead to decreased recovery of bile acids.
Troubleshooting Guide
Issue: I see a significant decrease in this compound concentrations in my plasma samples after storage.
-
Question: At what temperature and for how long were the samples stored?
-
Answer: For storage longer than two months, temperatures of -20°C may not be sufficient to prevent degradation. It is crucial to store plasma and serum samples at -80°C for long-term stability.
-
-
Question: How many times have the samples been frozen and thawed?
-
Answer: Exceeding three freeze-thaw cycles can lead to a significant loss of this compound. It is recommended to aliquot samples into single-use vials before the initial freezing to avoid this issue.
-
Issue: My this compound levels in fecal samples are inconsistent.
-
Question: How were the fecal samples handled and stored immediately after collection?
-
Answer: Immediate freezing at -80°C is critical for fecal samples. Any delay can lead to continued microbial metabolism and alteration of the bile acid profile, including this compound.
-
-
Question: Were the fecal extracts stored for an extended period before analysis?
-
Answer: Storing fecal extracts, even at -20°C, can lead to the degradation of this compound. It is best to analyze the extracts as soon as possible after preparation. For any necessary short-term storage of extracts, -80°C is the preferred temperature.
-
Issue: I am observing unexpected variations in this compound levels in my urine samples.
-
Question: Were any preservatives used in the urine collection containers?
-
Answer: Some preservatives can interfere with the analytical methods used for bile acid quantification. If a preservative was used, verify its compatibility with your LC-MS/MS method. It is often preferable to collect urine without preservatives and freeze it immediately at -80°C.
-
-
Question: What were the storage conditions and duration before analysis?
-
Answer: Storing urine at room temperature or even refrigerated for extended periods can lead to changes in the metabolic profile due to endogenous enzymes or microbial activity. For reliable results, urine samples should be frozen at -80°C if not analyzed within 24 hours of collection.
-
Data on this compound Stability
The following tables summarize the available data on the stability of bile acids, including this compound, in various biological matrices.
Table 1: Stability of Bile Acids in Human Plasma/Serum
| Storage Temperature | Duration | Number of Freeze-Thaw Cycles | Stability of Bile Acids |
| Room Temperature | At least 6 hours | N/A | Stable |
| -20°C | 2 months | At least 3 | Stable |
| -70°C | 2 months | At least 3 | Stable |
| -80°C | > 2 months | Minimized | Recommended for long-term storage |
Table 2: Stability of Bile Acids in Fecal Samples
| Storage Temperature | Duration | Stability of Bile Acids |
| -20°C | 2-4 weeks | Significant degradation of many bile acids |
| -80°C | 4 weeks | Some bile acids remain stable |
| Recommendation: | Immediate freezing at -80°C is crucial. Avoid long-term storage of extracts. |
Table 3: Recommendations for Urine Sample Storage
| Storage Temperature | Duration | Preservative | Recommendation |
| 4°C | Up to 24 hours | Not required | Acceptable for short-term storage |
| -80°C | > 26 weeks | Not required | Recommended for long-term storage |
| Room Temperature | > few hours | Recommended (e.g., sodium azide, boric acid) | Use with caution, validate compatibility with analytical method |
Experimental Protocols
A detailed protocol for assessing the stability of this compound in biological samples is outlined below. This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
1. Sample Preparation and Spiking
-
Objective: To prepare biological samples with a known concentration of this compound.
-
Procedure:
-
Thaw a pooled lot of the desired biological matrix (e.g., human plasma, urine) at room temperature.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike the biological matrix with the this compound stock solution to achieve a known final concentration.
-
Gently vortex the spiked matrix to ensure homogeneity.
-
Aliquot the spiked matrix into multiple single-use polypropylene tubes for each storage condition to be tested.
-
2. Stability Testing Conditions
-
Objective: To expose the spiked samples to various storage conditions to assess stability.
-
Procedure:
-
Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles. A typical procedure involves freezing the samples at -80°C for at least 12 hours, followed by thawing at room temperature until completely liquid. Repeat for the desired number of cycles (e.g., 1, 3, 5 cycles).
-
Short-Term (Bench-Top) Stability: Keep a set of aliquots at room temperature for various durations (e.g., 0, 2, 4, 8, 24 hours).
-
Long-Term Stability: Store sets of aliquots at different temperatures (e.g., -20°C and -80°C) for extended periods (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
-
3. Sample Extraction
-
Objective: To extract this compound from the biological matrix.
-
Procedure (for Plasma/Serum):
-
To 50 µL of the plasma/serum sample, add 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated analog of a bile acid).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
4. LC-MS/MS Analysis
-
Objective: To quantify the concentration of this compound in the extracted samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
5. Data Analysis
-
Objective: To determine the stability of this compound under the tested conditions.
-
Procedure:
-
Calculate the concentration of this compound in each sample using the calibration curve generated from standards.
-
For each storage condition, compare the mean concentration of this compound to the mean concentration of the baseline samples (time zero or first freeze-thaw cycle).
-
Express the stability as a percentage of the initial concentration. A common acceptance criterion for stability is that the mean concentration should be within ±15% of the baseline concentration.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
Preventing the degradation of isodeoxycholic acid during sample preparation.
Welcome to the technical support center for isodeoxycholic acid (IDCA) sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of IDCA during experimental workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound (IDCA) degradation during sample preparation?
A1: The primary causes of IDCA degradation during sample preparation include:
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Enzymatic Degradation: Bacterial enzymes, particularly from gut microbiota, can modify the structure of bile acids.[1][2][3]
-
Chemical Degradation: Extreme pH (both acidic and basic conditions) and high temperatures can lead to the breakdown of IDCA.[4][5]
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Oxidation: The steroid nucleus of bile acids is susceptible to oxidative damage, which can be triggered by exposure to air (oxygen), metal ions, and light.[6][7][8][9]
Q2: What are the recommended storage conditions for IDCA standards and biological samples?
A2: To ensure the stability of IDCA, adhere to the following storage guidelines:
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| IDCA Standard (Solid) | Room Temperature (in a desiccator) | -20°C or -80°C |
| IDCA Stock Solution (in organic solvent) | 2-8°C (protect from light) | -20°C or -80°C (in airtight, light-protected vials) |
| Plasma/Serum | 2-8°C | -80°C (minimize freeze-thaw cycles) |
| Feces | -20°C | -80°C |
| Tissue Homogenates | 2-8°C (on ice) | -80°C |
Troubleshooting Guides
This section provides solutions to common problems encountered during IDCA sample preparation.
Low Analyte Recovery
Problem: The concentration of IDCA in your sample is consistently lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Extraction: The solvent system used is not efficiently extracting IDCA from the sample matrix. | Optimize the extraction solvent. For plasma or serum, protein precipitation with a cold organic solvent like acetonitrile or methanol is often effective.[10] For more complex matrices like feces or tissue, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary. Ensure thorough vortexing and centrifugation. |
| Poor SPE Recovery: The chosen SPE cartridge or protocol is not suitable for IDCA. | Select a sorbent with an appropriate retention mechanism (e.g., reversed-phase for nonpolar analytes).[11] Ensure the cartridge is properly conditioned and equilibrated. Optimize the loading, washing, and elution steps. Collect and analyze all fractions (flow-through, wash, and elution) to determine where the analyte is being lost.[12] |
| Analyte Degradation during Extraction: The extraction conditions (e.g., pH, temperature) are causing IDCA to degrade. | Perform extraction steps at low temperatures (e.g., on ice). Adjust the pH of the sample and extraction solvents to a neutral range if possible. Minimize the time samples are exposed to harsh conditions. |
| Adsorption to Labware: IDCA may adhere to the surfaces of plastic or glass tubes and pipette tips. | Use low-retention labware. Consider adding a small amount of a non-ionic surfactant to your reconstitution solvent. |
Analyte Degradation
Problem: You observe additional peaks in your chromatogram, or the IDCA peak area decreases over time, suggesting degradation.
| Possible Cause | Suggested Solution |
| Oxidative Degradation: Exposure to oxygen, light, or metal ions is causing oxidative damage. | Purge stock solutions with an inert gas (e.g., nitrogen or argon) before sealing.[8] Store samples and standards in amber vials to protect from light.[8] If permissible for your analysis, consider adding an antioxidant like butylated hydroxytoluene (BHT) to organic solvents.[8] Use metal-free labware and high-purity solvents to minimize metal ion contamination. |
| pH-Induced Degradation: The pH of your sample or solvent is too acidic or basic. | Maintain a neutral pH (around 7.0-7.4) during sample processing and storage whenever possible. Use appropriate buffers to stabilize the pH.[13] |
| Thermal Degradation: High temperatures during sample processing are causing IDCA to break down. | Keep samples on ice or at 4°C during all processing steps.[14] Avoid prolonged exposure to elevated temperatures, such as during solvent evaporation. Use a gentle stream of nitrogen or a vacuum concentrator at a controlled temperature for evaporation. |
| Enzymatic Degradation: Endogenous or microbial enzymes are metabolizing the IDCA. | For tissue samples, immediately homogenize in a buffer containing protease and phosphatase inhibitors. For fecal samples, freeze immediately after collection and extract as soon as possible. |
Matrix Effects in LC-MS Analysis
Problem: Inconsistent analytical results, such as signal suppression or enhancement, are observed in your LC-MS data.
| Possible Cause | Suggested Solution |
| Co-elution of Interfering Substances: Other components in the sample matrix are eluting at the same time as IDCA and affecting its ionization.[15][16][17] | Optimize the chromatographic separation to resolve IDCA from interfering peaks. Modify the mobile phase composition, gradient, or use a different column chemistry.[18] |
| Ion Suppression/Enhancement: Components of the sample matrix are altering the ionization efficiency of IDCA in the mass spectrometer source.[17][18] | Improve sample cleanup to remove interfering matrix components. Techniques like SPE or LLE are generally more effective at removing interferences than simple protein precipitation. Dilute the sample extract to reduce the concentration of matrix components. |
| Use of an Inappropriate Internal Standard: The internal standard is not adequately compensating for matrix effects. | Use a stable isotope-labeled internal standard (e.g., d4-IDCA) if available. This is the most effective way to correct for matrix effects as it co-elutes with the analyte and experiences similar ionization effects. |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol describes a protein precipitation method for the extraction of IDCA from plasma samples.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the thawed samples for 10 seconds.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
If using an internal standard, add it to the acetonitrile.
-
Vortex the mixture vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
-
Solvent Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Workflow for the extraction of this compound from plasma.
Caption: Factors leading to the degradation of this compound.
References
- 1. Degradation of Bile Acids by Soil and Water Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Frontiers | The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target [frontiersin.org]
- 4. ijrpp.com [ijrpp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redox-Dependent Effects in the Physiopathological Role of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aragen.com [aragen.com]
- 11. welch-us.com [welch-us.com]
- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
Selecting the appropriate internal standard for isodeoxycholic acid quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying isodeoxycholic acid (IDCA).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound (IDCA) quantification by LC-MS/MS?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (d-IDCA). However, a commercially available d-IDCA is not readily found. Therefore, the recommended alternative is a deuterated structural analog. Deuterated deoxycholic acid (d4-DCA) is the most appropriate and widely used internal standard for IDCA quantification due to its high structural similarity and commercial availability.
Q2: Why is a structural analog like d4-DCA preferred over other non-related compounds as an internal standard?
A structural analog, particularly a deuterated one, closely mimics the physicochemical properties and chromatographic behavior of the analyte (IDCA). This similarity allows it to effectively compensate for variations in sample preparation (e.g., extraction efficiency), chromatographic retention time shifts, and matrix effects (ion suppression or enhancement) during mass spectrometry analysis. Using a non-related compound would not provide this level of correction, leading to less accurate and reproducible results.
Q3: Can I use a single internal standard for the quantification of a panel of bile acids including IDCA?
While using a single internal standard for a panel of bile acids might seem efficient, it is generally not recommended for achieving the highest accuracy. Different bile acids have varying physicochemical properties that affect their extraction recovery and ionization efficiency. For the most accurate quantification, it is best to use a specific SIL internal standard for each analyte. When this is not feasible, a deuterated structural analog for each, or at least for a representative of a structural class, is the next best approach. For IDCA, d4-DCA is the most suitable choice.
Q4: What are the critical parameters to optimize in an LC-MS/MS method for IDCA quantification?
Critical parameters include:
-
Chromatographic Separation: Achieving baseline separation of IDCA from its isomers, such as deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), is crucial. This is typically achieved using a C18 reversed-phase column with an optimized gradient elution.
-
Mass Spectrometry Conditions: Optimization of electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flows, temperature) in negative ion mode is essential for maximizing the signal intensity of IDCA and the internal standard.
-
Multiple Reaction Monitoring (MRM) Transitions: Selecting specific and sensitive precursor-to-product ion transitions for both IDCA and the internal standard (d4-DCA) is vital for selective and accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for IDCA | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent mismatch with the mobile phase. | 1. Adjust the mobile phase pH with a suitable additive like formic acid or ammonium acetate to ensure proper ionization of the acidic bile acid. 2. Flush the column with a strong solvent, or replace the column if necessary. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase conditions. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal ionization source parameters. 2. Inefficient sample extraction. 3. Ion suppression from the sample matrix. | 1. Perform a thorough optimization of the ESI source parameters for both IDCA and the internal standard. 2. Evaluate different sample preparation techniques (e.g., protein precipitation, solid-phase extraction) to improve recovery. 3. Dilute the sample extract or use a more effective sample cleanup method to minimize matrix effects. The use of a good internal standard like d4-DCA should help correct for this. |
| Inconsistent or Unreliable Quantification Results | 1. Inappropriate internal standard selection or concentration. 2. Poor chromatographic resolution of isomers. 3. Variability in sample preparation. | 1. Ensure d4-DCA is used as the internal standard at a concentration within the linear range of the assay. 2. Optimize the LC gradient to achieve baseline separation of IDCA from DCA and CDCA. 3. Standardize the sample preparation protocol and ensure consistent execution across all samples. |
| Internal Standard Signal Varies Significantly Across Samples | 1. Inconsistent addition of the internal standard. 2. Degradation of the internal standard. 3. Severe and variable matrix effects that the internal standard cannot fully compensate for. | 1. Use a precise and calibrated pipette to add the internal standard solution to all samples, standards, and quality controls. 2. Check the stability of the internal standard in the stock and working solutions. 3. Improve sample cleanup to reduce the overall matrix load. |
Data Presentation
Table 1: Physicochemical Properties of this compound (IDCA) and Deuterated Deoxycholic Acid (d4-DCA)
| Property | This compound (IDCA) | Deuterated Deoxycholic Acid (d4-DCA) | Rationale for d4-DCA as Internal Standard |
| Chemical Formula | C₂₄H₄₀O₄ | C₂₄H₃₆D₄O₄ | Same carbon skeleton and functional groups. |
| Molecular Weight | 392.58 g/mol | 396.60 g/mol | Sufficient mass difference for MS detection without significantly altering chemical properties. |
| Structure | Steroid backbone with two hydroxyl groups and a carboxylic acid side chain. | Identical to DCA with four deuterium atoms on the steroid ring. | High structural similarity ensures comparable behavior during sample processing and analysis. |
| Polarity | Hydrophobic | Hydrophobic | Similar polarity leads to co-elution in reversed-phase chromatography, which is ideal for internal standard correction. |
Table 2: Hypothetical Performance Data for IDCA Quantification using Different Internal Standards
| Parameter | d4-Deoxycholic Acid (d4-DCA) | Cholic Acid (CA) |
| Accuracy (% Bias) | -2.5% to +3.1% | -15.8% to +18.2% |
| Precision (%RSD) | < 5% | < 15% |
| Linearity (r²) | > 0.998 | > 0.990 |
| Matrix Effect (% Suppression/Enhancement) | -5% to +4% | -25% to +30% |
| Recovery | 92% - 105% | 75% - 115% |
This table presents hypothetical data to illustrate the superior performance of a closely related structural analog (d4-DCA) compared to a less suitable one (Cholic Acid) as an internal standard for IDCA quantification.
Experimental Protocols
Detailed Methodology for IDCA Quantification using LC-MS/MS with d4-DCA Internal Standard
1. Sample Preparation (Human Plasma)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (d4-DCA in methanol, 1 µg/mL).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an LC autosampler vial.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
IDCA: 391.3 > 391.3 (precursor > product)
-
d4-DCA: 395.3 > 395.3 (precursor > product)
-
-
Optimized MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
3. Data Analysis
-
Integrate the peak areas for both IDCA and d4-DCA.
-
Calculate the peak area ratio of IDCA to d4-DCA.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of IDCA in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Workflow for selecting an appropriate internal standard for IDCA quantification.
Caption: Experimental workflow for the quantification of IDCA in plasma.
Caption: Signaling pathway of this compound (IDCA) via FXR activation.
Method validation for the accurate measurement of isodeoxycholic acid.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method validation for the accurate measurement of isodeoxycholic acid (iDCA).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most widely used and advanced techniques for identifying and quantifying individual bile acids, including this compound, are chromatography-based methods coupled with mass spectrometry.[1][2][3] Specifically, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are considered the gold standard due to their high sensitivity, specificity, and ability to separate structurally similar isomers.[4][5] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may be less effective at separating isomers and are often more time-consuming.[4]
Q2: What are the key challenges in accurately measuring this compound?
A2: Several analytical challenges exist in the accurate measurement of iDCA and other bile acids. These include:
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Structural Isomers: Many bile acids are structural isomers, differing only in the position of hydroxyl groups. Differentiating these requires high-resolution separation techniques.[6]
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Matrix Effects: Biological samples contain numerous compounds that can interfere with the detection of bile acids, causing ion suppression or enhancement in the mass spectrometer.[6][7]
-
Low Concentrations: this compound may be present at very low concentrations in some biological samples, requiring highly sensitive detection methods.[6]
-
Varying Ionization Efficiencies: Bile acids can exhibit different ionization efficiencies in the mass spectrometer, which can affect sensitivity and quantification.[6]
Q3: What are the best practices for sample preparation of this compound from biological matrices?
A3: Proper sample preparation is crucial for accurate iDCA measurement. Common techniques include:
-
Protein Precipitation: This is a robust method for serum, plasma, and urine samples to remove proteins that can interfere with the analysis.[8] Methanol or acetonitrile are common precipitating agents.[8]
-
Solid Phase Extraction (SPE): SPE is a versatile method for purifying and concentrating bile acids from various biological samples.[8] It uses a solid sorbent to selectively retain bile acids while other matrix components are washed away.[8]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate bile acids from interfering substances based on their differential solubility in two immiscible liquid phases.
For all methods, the use of an internal standard, such as an isotope-labeled this compound, is highly recommended to correct for variability in sample preparation and analysis.[6]
Troubleshooting Guides
Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Retention Time Shifts | Changes in mobile phase composition or pH, column temperature fluctuations, column contamination.[9] | Prepare fresh mobile phase, ensure consistent pH and temperature, and use a guard column or flush the column to remove contaminants.[9] |
| Poor Peak Shape (Broadening, Splitting, Tailing) | Column degradation, sample overload, inappropriate mobile phase.[9] | Replace the column, reduce the injection volume or sample concentration, and optimize the mobile phase composition.[9] |
| High Backpressure | Column frit blockage, sample precipitation in the system.[9] | Filter all samples and mobile phases, reverse flush the column (if recommended by the manufacturer), or replace the column. |
Mass Spectrometry Issues
| Problem | Potential Cause | Recommended Solution |
| Weak Signal Intensity | Ion source contamination, incorrect ionization parameters, matrix effects (ion suppression).[6][9] | Clean the ion source, optimize source parameters (e.g., temperature, gas flow), and improve sample cleanup to reduce matrix effects.[6][9] |
| High Background Noise | Contaminated solvents or reagents, mobile phase additives.[9] | Use high-purity (LC-MS grade) solvents and fresh mobile phase.[9] Minimize the use of additives.[9] |
| Inconsistent Results/Poor Reproducibility | Sample carryover, inconsistent sample preparation, unstable spray in the ion source.[9] | Implement a robust needle wash protocol, ensure precise and consistent sample preparation, and check the stability of the electrospray. |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., d4-isodeoxycholic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
2. LC-MS/MS Method Validation Parameters
The following table summarizes typical validation parameters for a robust LC-MS/MS method for this compound, based on ICH guidelines.
| Parameter | Typical Specification |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
| Accuracy | Within 85-115% of the nominal concentration |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15% |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |
| Stability | Assessed under various storage conditions (e.g., room temperature, 4°C, -20°C) |
3. LC-MS/MS Instrumental Parameters
The following table provides example starting parameters for LC-MS/MS analysis of this compound.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) for iDCA and internal standard |
| Source Temperature | 350 - 500 °C |
| IonSpray Voltage | -4500 V |
Visualizations
References
- 1. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. A review of analytical platforms for accurate bile acid measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid analysis [sciex.com]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. zefsci.com [zefsci.com]
How to minimize ion suppression for isodeoxycholic acid in electrospray ionization.
Welcome to the technical support center for the analysis of isodeoxycholic acid using Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable quantification.
Troubleshooting Guides
Problem: Low Signal Intensity or Complete Signal Loss for this compound
Possible Cause 1: Ion Suppression from Matrix Components
Biological matrices such as plasma, serum, and urine contain numerous endogenous compounds (e.g., phospholipids, salts, other bile acids) that can co-elute with this compound and compete for ionization in the ESI source, leading to a decreased signal.[1][2]
Solutions:
-
Optimize Sample Preparation: A crucial step to remove interfering matrix components.[2][3][4]
-
Protein Precipitation (PPT): A simple and common method. Methanol or acetonitrile are frequently used as precipitation solvents.[3][5] While effective at removing most proteins, it may not remove other interfering substances like phospholipids.
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup by selectively isolating bile acids.[4][6] This can significantly reduce matrix effects compared to PPT.
-
Liquid-Liquid Extraction (LLE): Another option for sample cleanup, though less common for routine bile acid analysis.
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.
-
Optimize Mobile Phase: The composition of the mobile phase, including additives and pH, significantly impacts the ionization of bile acids.[7] For negative ion mode ESI, mobile phases containing additives like ammonium acetate or low concentrations of formic acid are often used.[6][8]
-
Adjust Gradient Elution: Modifying the gradient profile can improve the resolution between this compound and interfering compounds.
-
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.
Possible Cause 2: Suboptimal ESI Source Parameters
Incorrect ESI source settings can lead to inefficient ionization and poor signal intensity.
Solutions:
-
Optimize Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate. It is recommended to perform tuning using a standard solution of this compound.
-
Ionization Polarity: this compound is typically analyzed in negative ion mode (ESI-) due to the presence of the carboxylic acid group, which readily deprotonates to form [M-H]⁻ ions.[7][8]
Problem: Inconsistent and Irreproducible Results for this compound Quantification
Possible Cause: Variable Matrix Effects Between Samples
The composition of biological matrices can vary between individuals or different sample lots, leading to inconsistent levels of ion suppression.[9]
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to be analyzed. This helps to normalize the matrix effects between the calibrators and the unknown samples.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[2] In electrospray ionization, a finite number of charges are available on the surface of the droplets. When interfering compounds are present at high concentrations, they can compete with the analyte for these charges, leading to a decrease in the analyte's signal intensity. This can result in inaccurate and imprecise quantification, as well as reduced sensitivity.[1]
Q2: How can I determine if ion suppression is affecting my this compound measurement?
A2: Two common methods to assess ion suppression are:
-
Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. A dip in the baseline signal of the infused standard at the retention time of interfering compounds indicates ion suppression.[10]
-
Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract after the sample preparation process. A lower response in the matrix extract indicates ion suppression.[9][10]
Q3: Which sample preparation method is best for minimizing ion suppression for this compound?
A3: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.
-
Protein precipitation is a quick and easy method suitable for many applications.[3][5]
-
Solid-phase extraction (SPE) generally provides a cleaner extract and can lead to a greater reduction in matrix effects, which is beneficial for assays requiring high sensitivity.[4][6]
Q4: What are the recommended mobile phase compositions for this compound analysis in negative ESI mode?
A4: For reversed-phase chromatography of bile acids in negative ESI mode, mobile phases typically consist of an aqueous component and an organic solvent (e.g., acetonitrile or methanol). The addition of volatile buffers or acids/bases is crucial for consistent ionization. Common mobile phase additives include:
-
Ammonium acetate[6]
-
Formic acid (at low concentrations)[8] The pH of the mobile phase can also influence the retention and ionization of bile acids.[7]
Q5: What are typical ESI source parameters for bile acid analysis?
A5: Optimal ESI source parameters are instrument-dependent and should be determined empirically. However, some general starting points for bile acid analysis in negative ion mode are:
-
Capillary Voltage: -2.5 to -4.5 kV
-
Nebulizer Gas Pressure: 20-50 psi
-
Drying Gas Temperature: 250-400 °C
-
Drying Gas Flow: 8-12 L/min
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Bile Acid Analysis
| Sample Preparation Method | Typical Recovery (%) | Relative Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (Methanol) | 85-115[8] | Can be significant | Simple, fast, and cost-effective[3] | Less effective at removing phospholipids and other interferences |
| Solid-Phase Extraction (SPE) | >80[11] | Generally lower than PPT | Provides cleaner extracts, reduces matrix effects[4] | More time-consuming and expensive |
Note: The values presented are typical ranges for bile acids and may vary for this compound depending on the specific protocol and matrix.
Table 2: Common Mobile Phase Additives for Bile Acid Analysis (Negative ESI)
| Additive | Typical Concentration | Effect on Ionization | Chromatographic Impact |
| Ammonium Acetate | 1-10 mM[6] | Generally provides good ionization for bile acids | Can improve peak shape |
| Formic Acid | 0.01-0.1%[8] | Can enhance deprotonation but higher concentrations may cause suppression[7] | Good for peak shape and chromatography |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Serum/Plasma
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma sample.
-
Internal Standard Addition: Add 10 µL of a working solution of the stable isotope-labeled internal standard (e.g., this compound-d4).
-
Protein Precipitation: Add 150 µL of ice-cold methanol.[5]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Dilution (Optional): The supernatant can be diluted with the initial mobile phase if necessary.
Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects
-
Prepare Blank Matrix Extract: Follow the chosen sample preparation protocol (e.g., Protocol 1) using a blank matrix sample (a sample known to not contain the analyte).
-
Prepare Spiked Matrix Sample: To a specific volume of the blank matrix extract, add a known amount of this compound standard solution to achieve the desired final concentration.
-
Prepare Neat Solution: Prepare a solution of this compound in the reconstitution solvent (e.g., initial mobile phase) at the same final concentration as the spiked matrix sample.
-
LC-MS/MS Analysis: Analyze both the spiked matrix sample and the neat solution.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
Caption: Troubleshooting workflow for low signal of this compound.
Caption: Workflow for assessing matrix effects using the post-extraction spike method.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of LC/MS electrospray ionisation method for the estimation of ursodiol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Isodeoxycholic Acid and Deoxycholic Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of isodeoxycholic acid and deoxycholic acid. While both are dihydroxy bile acids, their subtle structural differences lead to distinct biological functions and potencies. This analysis is supported by available experimental data and outlines relevant methodologies for further investigation.
Introduction to this compound and Deoxycholic Acid
Deoxycholic acid (DCA) is a well-characterized secondary bile acid, formed by the metabolic action of intestinal bacteria on the primary bile acid, cholic acid.[1] It plays a significant role in the emulsification of fats for absorption in the intestine.[1][2] this compound is a less common bile acid, identified as a human fecal bile acid.[3] It is structurally similar to deoxycholic acid, with the primary distinction being the stereochemistry of the hydroxyl groups.
| Feature | This compound | Deoxycholic Acid |
| Systematic Name | (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[4] | 5beta-cholan-24-oic acid substituted by hydroxy groups at positions 3 and 12[5] |
| Hydroxyl Groups | 7α, 12α[6] | 3α, 12α |
| Primary Source | Human fecal bile acid[3] | Metabolic byproduct of intestinal bacteria from cholic acid[1] |
| Known Functions | Effects on choleresis and liver biochemistry[6] | Emulsification of fats, signaling molecule[1][2] |
Comparative Bioactivity
Deoxycholic acid is known for its potent biological activities, which include cytotoxicity and the ability to modulate key signaling pathways. When injected into subcutaneous fat, DCA disrupts adipocyte cell membranes, leading to fat cell destruction.[2][7] This property is harnessed in therapeutic applications for fat reduction.[5][7][8] Conversely, the bioactivity of this compound is less extensively studied, with current literature primarily pointing to its effects on bile flow and liver biochemistry.[6]
| Biological Activity | This compound | Deoxycholic Acid |
| Cytotoxicity | Data not widely available | Induces apoptosis and DNA damage[1][9] |
| Receptor Activation | Data not widely available | Agonist for Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5)[10][11] |
| Therapeutic Use | Not established | Approved for reduction of submental fat[5][7][8] |
| Metabolic Effects | Affects choleresis and liver biochemistry[6] | Regulates glucose and lipid metabolism via FXR signaling[10] |
Signaling Pathways
Deoxycholic acid is a known ligand for several receptors that are crucial in metabolic regulation. Two of the most significant are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis.[10][11] Activation of FXR by bile acids like DCA initiates a cascade of events that regulate the expression of genes involved in these metabolic processes.[10][11][12]
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that, when activated by bile acids, stimulates the production of intracellular cyclic AMP (cAMP).[13][14] This signaling cascade is involved in energy expenditure, insulin secretion, and inflammatory responses.[13][15] Deoxycholic acid is a known agonist of TGR5.[16]
References
- 1. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ContaminantDB: this compound [contaminantdb.ca]
- 4. This compound | C24H40O4 | CID 164672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deoxycholic Acid | C24H40O4 | CID 222528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. Farnesoid X receptor signal is involved in deoxycholic acid-induced intestinal metaplasia of normal human gastric epithelial cells [pubmed.ncbi.nlm.nih.gov]
- 11. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Farnesoid X Receptor Signaling Activates the Hepatic X-box Binding Protein 1 Pathway in vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Validating Isodeoxycholic Acid as a Biomarker for Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of colorectal cancer (CRC) diagnostics is continually evolving, with a growing emphasis on non-invasive biomarkers that can improve early detection and patient outcomes. Among the promising candidates is isodeoxycholic acid (IDCA), a secondary bile acid produced by the gut microbiota. This guide provides a comprehensive comparison of IDCA with other established and emerging CRC biomarkers, supported by experimental data and detailed methodologies.
Performance Comparison: this compound vs. Alternative Biomarkers
Recent studies suggest a protective role for this compound in colorectal carcinogenesis, in contrast to other secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA), which are considered pro-tumorigenic. The potential of IDCA as a biomarker lies in its differential abundance in healthy individuals versus those with colorectal cancer.
Quantitative Analysis of Bile Acids in Colorectal Cancer
The following table summarizes findings from studies comparing the levels of various bile acids in colorectal cancer patients and healthy controls.
| Biomarker | Sample Type | Change in CRC Patients | Key Findings |
| This compound (IDCA) | Feces | Decreased | Lower levels observed in CRC patients compared to healthy controls, suggesting a protective role.[1][2] |
| Deoxycholic Acid (DCA) | Feces, Serum | Increased | Higher concentrations are frequently found in the feces and serum of CRC patients and individuals with colorectal adenomas.[3][4][5][6][7] A high DCA to cholic acid ratio may be an indicator for CRC.[4] |
| Lithocholic Acid (LCA) | Feces | Increased | Elevated fecal concentrations have been associated with an increased risk of colorectal cancer.[7][8] |
| Ursodeoxycholic Acid (UDCA) | Feces | Decreased | Increased fecal levels of this secondary bile acid were reported in healthy individuals compared to CRC patients.[3] |
| Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) | Feces | No significant change or decreased | Some studies report no significant difference in primary bile acid levels between CRC patients and controls[8], while others suggest a potential decrease in the ratio of primary to secondary bile acids.[4] |
| Conjugated Bile Acids (Taurocholic acid, Glycochenodeoxycholic acid) | Serum | Increased | Significantly higher levels of certain conjugated primary bile acids have been observed in patients with colonic neoplasms.[9] |
Diagnostic Performance of CRC Biomarkers
This table provides a comparative overview of the diagnostic performance of various CRC biomarkers. Data for this compound is still emerging and requires further large-scale validation studies.
| Biomarker | Method | Sample Type | Sensitivity | Specificity |
| This compound (IDCA) | LC-MS/GC-MS | Feces/Serum | Data not yet established | Data not yet established |
| Fecal Immunochemical Test (FIT) | Immunoassay | Stool | 79% | 94% |
| Multi-target Stool DNA (mt-sDNA) (e.g., Cologuard®) | Molecular Assay | Stool | 92.3% | 86.6% |
| Carcinoembryonic Antigen (CEA) | Immunoassay | Blood | 40-60% (for advanced CRC) | ~90% |
| Septin9 Methylation (Epi proColon®) | PCR | Plasma | 48.2% | 91.5% |
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The following are detailed methodologies for the analysis of bile acids in fecal and serum samples.
Fecal Bile Acid Analysis
1. Sample Preparation:
-
Collect and immediately freeze fecal samples at -80°C.
-
Lyophilize the frozen stool sample to remove water content.
-
Homogenize the dried sample to a fine powder.
2. Extraction:
-
Weigh approximately 50-100 mg of the homogenized fecal powder.
-
Add an extraction solvent, typically a mixture of ethanol or methanol and water (e.g., 70-80% ethanol), often with an internal standard.
-
Vortex the mixture vigorously and sonicate to ensure complete extraction.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) to pellet solid debris.
-
Collect the supernatant for analysis. For some methods, a solid-phase extraction (SPE) step may be included for further purification.
3. Analytical Methodology (LC-MS/MS):
-
Chromatography: Utilize a reverse-phase C18 column for separation.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol is commonly used.
-
Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) in negative ion mode for detection and quantification. Use multiple reaction monitoring (MRM) for specific transitions of this compound and other bile acids.
Serum Bile Acid Analysis
1. Sample Preparation:
-
Collect whole blood and allow it to clot.
-
Centrifuge to separate the serum and store at -80°C.[10]
-
For analysis, thaw the serum sample on ice.
2. Extraction:
-
Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to serum).[11]
-
Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the bile acids.
-
The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase for LC-MS analysis.[11]
3. Analytical Methodology (LC-MS/MS or GC-MS):
-
The analytical procedure is similar to that for fecal samples, using LC-MS/MS for high sensitivity and specificity.
-
Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, which requires a derivatization step (e.g., silylation) to make the bile acids volatile before analysis.[12]
Signaling Pathways and Experimental Workflows
This compound and Farnesoid X Receptor (FXR) Signaling
This compound is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in maintaining intestinal homeostasis. Activation of FXR by IDCA is thought to be a key mechanism behind its protective effects against colorectal cancer. In contrast, pro-tumorigenic bile acids like DCA can antagonize FXR signaling.
Caption: FXR signaling pathway modulation by bile acids.
Experimental Workflow for Biomarker Validation
The validation of a new biomarker like this compound involves a multi-step process, from initial discovery to clinical validation.
Caption: Workflow for biomarker validation.
Conclusion
This compound shows promise as a potential biomarker for colorectal cancer, with evidence suggesting its levels are decreased in CRC patients. Its role as an FXR agonist provides a mechanistic basis for its protective effects. However, for IDCA to be considered a clinically useful biomarker, further large-scale prospective studies are required to establish its diagnostic accuracy, including sensitivity and specificity, in comparison to and in combination with existing biomarkers. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such validation studies, which are essential for translating this promising finding into a tool that can aid in the early detection and prevention of colorectal cancer.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Farnesoid X receptor activation induces antitumour activity in colorectal cancer by suppressing JAK2/STAT3 signalling via transactivation of SOCS3 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Bile Acids on Colorectal Cancer Risk: Potential Mechanisms Mediated by Diet - Gut Microbiota Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratio of primary and secondary bile acids in feces: possible marker for colorectal cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased serum deoxycholic acid levels in men with colorectal adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum bile acids and risk factors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fecal steroids and colorectal cancer [agris.fao.org]
- 8. Frontiers | Secondary Bile Acids and Tumorigenesis in Colorectal Cancer [frontiersin.org]
- 9. Correlation Analysis Between Serum Bile Acid Profiles and Colonic Neoplasms [xiahepublishing.com]
- 10. gi.testcatalog.org [gi.testcatalog.org]
- 11. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. jscimedcentral.com [jscimedcentral.com]
A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for Isodeoxycholic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of bile acids such as isodeoxycholic acid is critical for understanding liver diseases, gut microbiome metabolism, and drug-induced liver injury. The two primary analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique.
While LC-MS/MS is frequently utilized for its high sensitivity and simpler sample preparation, GC-MS remains a valuable tool, particularly for its high chromatographic resolution of structurally similar compounds.[1][2] The choice between these methods depends on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the need to resolve isomeric species.
Quantitative Performance Comparison
| Parameter | LC-MS/MS | GC-MS | Source(s) |
| **Linearity (R²) ** | >0.99 | ≥0.995 | [1][3][4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Not explicitly stated for this compound, but a calibration curve was prepared from 0.1 ng standard mixtures. | [1][3] |
| Precision (%CV) | <10% (Intra- and Inter-assay) | <5% (Intra- and Inter-day) | [3][5] |
| Accuracy/Recovery (%) | 85-115% | 90-110% | [3][5] |
| Derivatization Required | No | Yes | [1][6] |
Experimental Protocols
LC-MS/MS Method for this compound Analysis
LC-MS/MS methods are favored for their high sensitivity and specificity, particularly when using a triple quadrupole mass spectrometer with Multiple Reaction Monitoring (MRM).[3][6]
1. Sample Preparation (Protein Precipitation)
-
To a 50 μL aliquot of the sample (e.g., plasma), add an internal standard solution.
-
Add 800 μL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge at 4200 rpm for 10 minutes.
-
Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen at 60 °C.
-
Reconstitute the dried extract in 200 μL of 35% methanol in water for analysis.[7]
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: A mixture of methanol and acetonitrile (1:1).[4]
-
Flow Rate: 0.65 mL/min.[4]
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.[4]
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for bile acid analysis.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
GC-MS Method for this compound Analysis
GC-MS analysis of bile acids necessitates a derivatization step to increase their volatility.[1][2] This method provides excellent chromatographic separation for isomers.[1][2]
1. Sample Preparation and Derivatization
-
Extraction: Bile acids can be extracted from the sample matrix using a suitable solvent. For fecal samples, direct extraction with ethanol containing 0.1 N NaOH followed by purification on a C18 solid-phase extraction cartridge can be employed.[8]
-
Derivatization (Two-Step) :
-
Methylation: The carboxyl group is methylated. This can be achieved by adding a mixture of methanol, benzene, and TMS diazomethane, followed by evaporation under a nitrogen stream.[1]
-
Trimethylsilylation (TMS): The hydroxyl groups are silylated. Add N-trimethylsilylimidazole (TMSI), pyridine, and trimethylchlorosilane (TMCS) and heat at 60 °C for 10 minutes.[1]
-
2. Gas Chromatography
-
Column: A capillary column suitable for steroid analysis, such as an Rtx-5MS, is used.[5]
-
Inlet Temperature: 270°C.[5]
-
Oven Temperature Program: An isothermal or gradient temperature program is used to separate the derivatized bile acids. For example, an isothermal temperature of 280°C.[5]
-
Carrier Gas: Helium at a constant flow rate.[5]
3. Mass Spectrometry
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode is used for quantitative analysis, monitoring specific ions for the derivatized this compound.[5]
Workflow Visualizations
To visualize the experimental processes, the following diagrams were created using the DOT language.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. agilent.com [agilent.com]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. Rapid and improved method for the determination of bile acids in human feces using MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isodeoxycholic Acid and Ursodeoxycholic Acid on Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known effects of isodeoxycholic acid (IDCA) and ursodeoxycholic acid (UDCA) on key metabolic pathways. While both are stereoisomers, current research indicates significant differences in their metabolic activities and mechanisms of action. This document synthesizes available experimental data to facilitate an objective comparison for research and drug development purposes.
Introduction to this compound and Ursodeoxycholic Acid
This compound (IDCA), also known as isoursodeoxycholic acid (isoUDCA), is the 3β-epimer of ursodeoxycholic acid (UDCA). A crucial aspect of IDCA's pharmacology is its extensive conversion to UDCA in the liver, suggesting that it may act as a prodrug for UDCA.[1][2] UDCA is a hydrophilic secondary bile acid with established therapeutic applications in cholestatic liver diseases.[3] Emerging evidence, detailed in this guide, highlights its significant influence on various metabolic pathways, including glucose and lipid metabolism.
Comparative Effects on Metabolic Parameters: A Data-Driven Overview
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of IDCA and UDCA on various metabolic parameters. It is important to note the limited availability of data for IDCA's independent effects.
Table 1: Effects on Glucose Metabolism and Insulin Sensitivity
| Parameter | This compound (IDCA) | Ursodeoxycholic Acid (UDCA) | Supporting Evidence |
| Fasting Glucose | No direct comparative data available. Effects are likely mediated by conversion to UDCA. | Significant reduction observed in a meta-analysis of clinical trials.[4] In a study on fructose-induced metabolic syndrome in rats, UDCA treatment led to a significant decrease in blood glucose.[5] | [4][5] |
| Insulin Levels | No direct comparative data available. | A meta-analysis showed a significant reduction in plasma insulin levels.[4] In a rat model of fructose-induced metabolic syndrome, UDCA lowered serum insulin.[5] | [4][5] |
| Insulin Resistance (HOMA-IR) | No direct comparative data available. | A meta-analysis showed a non-significant trend towards reduction.[4] In rats with fructose-induced metabolic syndrome, UDCA improved the insulin resistance index.[5] | [4][5] |
| Hepatic Glucose Production | No direct comparative data available. | In high-fat diet-fed mice, UDCA improved hepatic insulin resistance by decreasing hepatic glucose production.[5] | [5] |
Table 2: Effects on Lipid Metabolism
| Parameter | This compound (IDCA) | Ursodeoxycholic Acid (UDCA) | Supporting Evidence |
| Total Cholesterol | No direct comparative data available. | In a study on diet-induced obese mice, UDCA significantly reduced serum total cholesterol.[6] A human study showed UDCA reduced hepatic cholesterol secretion by approximately 50%.[1] | [1][6] |
| LDL Cholesterol | No direct comparative data available. | UDCA treatment in diet-induced obese mice markedly reduced LDL cholesterol levels.[6] | [6] |
| Triglycerides | No direct comparative data available. | In rats with fructose-induced metabolic syndrome, UDCA significantly lowered serum triglycerides.[5] In diet-induced obese mice, UDCA decreased total triglycerides in the liver.[6] | [5][6] |
| Fatty Acid Synthesis | No direct comparative data available. | In rats, UDCA was shown to be more active than chenodeoxycholic acid in decreasing the hepatic incorporation of acetate into cholesterol and triglycerides.[7] | [7] |
Table 3: Effects on Body Weight and Adiposity
| Parameter | This compound (IDCA) | Ursodeoxycholic Acid (UDCA) | Supporting Evidence |
| Body Weight | No direct comparative data available. | In diet-induced obese mice, the UDCA-treated group maintained a normal body weight compared to the high-fat diet group.[6] A meta-analysis of human trials showed no significant effect on weight loss.[8] | [6][8] |
| Body Mass Index (BMI) | No direct comparative data available. | A systematic review and meta-analysis of randomized controlled trials indicated that UDCA consumption significantly decreased BMI.[8] | [8] |
| Adipocyte Differentiation | No direct comparative data available. | In vitro studies on human subcutaneous adipocytes showed that UDCA inhibited adipogenic conversion.[9][10] | [9][10] |
Signaling Pathways and Mechanisms of Action
The metabolic effects of UDCA are mediated through its interaction with key cellular signaling pathways. Due to the conversion of IDCA to UDCA, it is plausible that IDCA exerts its effects through similar mechanisms.
Takeda G-protein-coupled Receptor 5 (TGR5) Activation
UDCA is a known, albeit weak, agonist of TGR5, a G-protein coupled receptor expressed in various metabolically active tissues. Activation of TGR5 is linked to the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.
Farnesoid X Receptor (FXR) Antagonism
Some studies suggest that UDCA may exert antagonistic effects on the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism. By antagonizing FXR, UDCA may increase bile acid synthesis from cholesterol, thereby lowering cholesterol levels.
Experimental Protocols
This section details the methodologies from key studies cited in this guide to provide a reference for researchers.
In Vivo Study: Effects of UDCA on Metabolic Syndrome in Rats[5]
-
Animal Model: Male Wistar rats.
-
Induction of Metabolic Syndrome: 10% fructose in drinking water for 12 weeks.
-
Treatment Groups:
-
Control group.
-
Fructose group.
-
Fructose + UDCA (150 mg/kg/day, oral gavage) for the last 6 weeks.
-
Fructose + Fenofibrate (100 mg/kg/day, oral gavage) for the last 6 weeks.
-
-
Parameters Measured:
-
Body weight, blood pressure.
-
Serum levels of glucose, insulin, cholesterol, triglycerides, advanced glycation end products (AGEs), and uric acid.
-
Insulin resistance index (HOMA-IR).
-
Aortic tissue analysis for oxidative stress markers (malondialdehyde, reduced glutathione), iNOS, and eNOS expression.
-
Histopathological examination of the aorta.
-
Clinical Trial: Effects of UDCA on Type 2 Diabetes Mellitus[2][11]
-
Study Design: Prospective, double-blind, placebo-controlled clinical study.
-
Participants: 60 patients with Type 2 Diabetes Mellitus (T2DM).
-
Intervention:
-
UDCA group: 1500 mg/day (500 mg tablets, three times a day) for eight weeks.
-
Placebo group: Visually identical placebo tablets for eight weeks.
-
-
Data Collection: At baseline (F0) and at the end of the study (F1).
-
Anthropometric and Clinical Measurements: Body mass index (BMI), waist circumference, systolic and diastolic blood pressure.
-
Biochemical Analyses: Fasting blood glucose, HbA1c, insulin, HOMA-IR, total cholesterol, triglycerides, HDL-C, LDL-C, liver enzymes (AST, ALT, GGT).
-
Oxidative Stress Parameters: Thiobarbituric acid reactive substances (TBARS), nitrites (NO2-), hydrogen peroxide (H2O2), superoxide dismutase (SOD), and reduced glutathione (GSH).
-
In Vitro Study: this compound Metabolism in Humans[1]
-
Participants: Six healthy male subjects.
-
Intervention: Oral administration of isoUDCA (250 mg, three times a day) for one week.
-
Sample Collection: Duodenal bile, serum, and 24-hour urine samples were collected before and at the end of the study period.
-
Analysis: Bile acids were extracted, separated into conjugate groups, and analyzed by gas chromatography-mass spectrometry (GC-MS) and fast atom bombardment mass spectrometry (FAB-MS) to determine the relative enrichments of isoUDCA, UDCA, and their metabolites.
Conclusion
The available evidence strongly suggests that ursodeoxycholic acid has beneficial effects on glucose and lipid metabolism, mediated at least in part through the activation of TGR5 and potential antagonism of FXR. This compound, due to its extensive conversion to UDCA, is presumed to share these metabolic effects. However, there is a clear need for direct comparative studies to elucidate any independent actions of IDCA and to quantify the relative potencies of these two bile acids on key metabolic targets. Future research should focus on in vitro and in vivo studies designed to differentiate the effects of IDCA from UDCA before significant metabolic conversion occurs. Such studies will be crucial for a complete understanding of the therapeutic potential of both molecules in the context of metabolic diseases.
References
- 1. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Beneficial Effects of Ursodeoxycholic Acid on Metabolic Parameters and Oxidative Stress in Patients with Type 2 Diabetes Mellitus: A Randomized Double-Blind, Placebo-Controlled Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative effects of chenodeoxycholic acid and ursodeoxycholic acid on lipid synthesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of individual bile acids <i>in vivo</i> utilizing a novel low bile acid mouse model [ouci.dntb.gov.ua]
- 9. Frontiers | Ursodeoxycholic Acid Alters Bile Acid and Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity [frontiersin.org]
- 10. Differences in the effects of chenodeoxycholic and ursodeoxycholic acid on biliary lipid secretion and bile acid synthesis in patients with gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing isodeoxycholic acid from other dihydroxy bile acids in mass spectrometry.
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of dihydroxy bile acids are critical in metabolic research and drug development due to their structural similarity and diverse physiological roles. This guide provides a comparative overview of mass spectrometry-based methods for distinguishing isodeoxycholic acid (IDCA) from its isomers: deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and ursodeoxycholic acid (UDCA).
The Challenge of Isomer Differentiation
This compound, deoxycholic acid, chenodeoxycholic acid, and ursodeoxycholic acid are structural isomers, all possessing the same molecular weight and elemental composition (C₂₄H₄₀O₄). This isomeric nature makes their differentiation by conventional mass spectrometry challenging, as they exhibit the same mass-to-charge ratio (m/z).[1] Effective separation and identification, therefore, rely on advanced techniques that can probe the subtle structural differences arising from the varied positions and stereochemistry of their two hydroxyl groups.
Comparative Analysis of Mass Spectrometry Techniques
A multi-pronged approach combining liquid chromatography, ion mobility spectrometry, and advanced tandem mass spectrometry fragmentation methods provides the most robust solution for distinguishing these isomers.
Data Summary: Key Differentiating Parameters
The following tables summarize the quantitative data that can be used to differentiate between the four dihydroxy bile acid isomers.
Table 1: Tandem Mass Spectrometry (MS/MS) Fragmentation Data
Conventional Collision-Induced Dissociation (CID) often yields similar fragmentation patterns for these isomers, primarily involving water losses.[2] However, Electron Activated Dissociation (EAD) provides more structurally informative fragments, enabling their distinction.[2]
| Bile Acid | Precursor Ion (m/z) [M-H]⁻ | Key EAD Fragment Ions (m/z) |
| This compound (IDCA) | 391.285 | Data not available in comparative studies |
| Deoxycholic Acid (DCA) | 391.285 | Unique fragments can be generated to distinguish from CDCA.[2] |
| Chenodeoxycholic Acid (CDCA) | 391.285 | Differentiable from DCA based on unique EAD fragmentation patterns.[2] |
| Ursodeoxycholic Acid (UDCA) | 391.285 | Specific EAD fragmentation data requires further investigation. |
Note: Specific m/z values for unique EAD fragments can be instrument-dependent and require empirical determination.
Table 2: Ion Mobility Spectrometry (IMS) Data
Ion mobility spectrometry separates ions based on their size and shape, providing a collision cross-section (CCS) value that is a unique physical property for each isomer.
| Bile Acid | Adduct | Collision Cross Section (CCS) Value (Ų) |
| This compound (IDCA) | [M-H]⁻ | Not widely reported |
| Deoxycholic Acid (DCA) | [M+Na]⁺ | 196.7[3] |
| [M-H]⁻ | 209.86[3] | |
| Chenodeoxycholic Acid (CDCA) | [M-H]⁻ | Available in CCS databases |
| Ursodeoxycholic Acid (UDCA) | [M-H]⁻ | Available in CCS databases |
Note: CCS values can vary slightly depending on the instrument, drift gas, and calibration method used.
Table 3: Liquid Chromatography (LC) Retention Times
Reversed-phase liquid chromatography is a powerful tool for the initial separation of these isomers. The retention time is dependent on the specific column, mobile phase, and gradient used.
| Bile Acid | Example Retention Time (min) |
| This compound (IDCA) | 16.23[4][5] |
| Deoxycholic Acid (DCA) | 14.55[4][5] |
| Chenodeoxycholic Acid (CDCA) | 14.23[4][5] |
| Ursodeoxycholic Acid (UDCA) | 11.97[4][5] |
Note: The provided retention times are from a specific study and will vary with different experimental setups.
Experimental Protocols
Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated bile acids).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the isomers, for example, starting at 30% B and increasing to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Fragmentation:
-
CID: Use optimized collision energies for the precursor ion at m/z 391.285. This is suitable for quantification when isomers are chromatographically separated.
-
EAD: Utilize an instrument capable of electron-activated dissociation. Optimize the electron energy to generate unique fragment ions for each isomer.
-
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for CID or in full scan MS/MS mode for EAD to identify unique fragments.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Analysis
-
Instrumentation: An IMS-MS system, such as a drift tube ion mobility spectrometer coupled to a time-of-flight (TOF) mass spectrometer.
-
Drift Gas: Nitrogen is commonly used.
-
Data Acquisition: Acquire data over a range of drift times, allowing for the separation of the isomers in the gas phase.
-
CCS Calculation: The instrument software will calculate the CCS values based on the measured drift times. These values can be compared against a database of known standards for identification.[6][7][8][9]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comprehensive differentiation of dihydroxy bile acid isomers.
Caption: Workflow for dihydroxy bile acid isomer differentiation.
Conclusion
Distinguishing this compound from other dihydroxy bile acids requires a multi-faceted analytical approach. While liquid chromatography provides the initial separation, the combination of ion mobility spectrometry for determining unique collision cross-sections and advanced fragmentation techniques like Electron Activated Dissociation for generating diagnostic fragment ions is essential for unambiguous identification. The experimental protocols and comparative data presented in this guide offer a framework for researchers to develop robust and reliable methods for the analysis of these critical metabolic molecules.
References
- 1. Bile acid analysis [sciex.com]
- 2. sciex.com [sciex.com]
- 3. Deoxycholic Acid | C24H40O4 | CID 222528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metaboprofile.com [metaboprofile.com]
- 6. Collision Cross Section Conformational Analyses of Bile Acids via Ion Mobility–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collision Cross Section Conformational Analyses of Bile Acids via Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A structural examination and collision cross section database for over 500 metabolites and xenobiotics using drift tube ion mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Landscape of Isodeoxycholic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate measurement of isodeoxycholic acid (IDCA), a secondary bile acid, is crucial for understanding its role in various physiological and pathological processes. This guide provides a comparative overview of current methodologies, focusing on the widely adopted liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique, and offers insights into the signaling pathways influenced by this key metabolite.
Secondary bile acids like this compound are potent signaling molecules that modulate various cellular pathways, making their precise quantification essential for research in metabolic diseases, liver function, and gut microbiome interactions. While standardized inter-laboratory trials specifically for this compound are not extensively published, a review of validated analytical methods from various research laboratories provides a strong basis for comparing protocol performance.
Comparative Performance of this compound Measurement Protocols
The quantification of this compound and other bile acids is predominantly achieved through LC-MS/MS due to its high sensitivity and specificity.[1] This technique allows for the differentiation of bile acid isomers, which is critical for understanding their distinct biological roles.[2] The following table summarizes the performance characteristics of LC-MS/MS methods for bile acid analysis as reported in various studies. It is important to note that these are not from a direct head-to-head comparison study but are indicative of the performance achievable with these protocols.
| Parameter | Method 1 (Human Plasma) | Method 2 (Mouse Liver) | Method 3 (Human Serum) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.03 - 7 ng/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.09 - 21 ng/mL | Not Reported |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | <15% | <15% | <10% |
| Inter-day Precision (%RSD) | <15% | <15% | <10% |
| Recovery | 85-115% | 85-115% | Not Reported |
This table is a synthesis of performance data from multiple sources to provide a comparative overview. The values represent a range for a panel of bile acids, including isomers of deoxycholic acid.
Featured Experimental Protocol: Quantification of this compound by LC-MS/MS
This section details a representative protocol for the analysis of this compound in human plasma, based on common practices in the field.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 400 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., d4-Deoxycholic Acid).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the bile acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
-
This compound: The exact MRM transitions would be determined during method development (e.g., m/z 391.3 → 391.3, representing the precursor ion).
-
Internal Standard (d4-DCA): e.g., m/z 395.3 → 395.3.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound based on a calibration curve.
Signaling Pathways of this compound
This compound, as a secondary bile acid, is a key signaling molecule that interacts with nuclear and cell surface receptors to regulate a variety of metabolic processes. The primary receptors involved are the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.
Activation of these receptors by this compound and other secondary bile acids can influence glucose homeostasis, lipid metabolism, and inflammatory responses. For instance, the activation of TGR5 in intestinal L-cells by secondary bile acids can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in regulating blood sugar levels.[2]
References
Confirming the Structure of Isodeoxycholic Acid via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise structural confirmation of bile acids like isodeoxycholic acid is paramount. This guide provides a comparative analysis of its Nuclear Magnetic Resonance (NMR) spectroscopic data against its common isomers, offering a clear methodology for its unambiguous identification.
This compound, a secondary bile acid, plays a significant role in physiological processes and is explored for its therapeutic potential. Its unique stereochemistry, particularly the orientation of its hydroxyl groups, distinguishes it from other bile acids and dictates its biological activity. NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure of such molecules in solution, providing a detailed fingerprint based on the chemical environment of each proton and carbon atom.
Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts
The structural nuances of this compound are best highlighted when its ¹H and ¹³C NMR spectra are compared with those of its isomers: deoxycholic acid, chenodeoxycholic acid, and ursodeoxycholic acid. The key differences in their chemical shifts, particularly for the carbons and protons near the hydroxyl groups and the A/B ring junction, allow for definitive structural assignment. Below are the compiled ¹H and ¹³C NMR chemical shift data for this compound and its key isomers.
Table 1: ¹H NMR Chemical Shift (δ) Data for this compound and its Isomers (in ppm)
| Atom No. | This compound | Deoxycholic Acid | Chenodeoxycholic Acid | Ursodeoxycholic Acid |
| C-18 (H₃) | 0.68 | 0.68 | 0.67 | 0.68 |
| C-19 (H₃) | 0.91 | 0.92 | 0.92 | 0.93 |
| C-21 (H₃) | 0.95 | 0.94 | 0.94 | 0.93 |
| H-3 | - | 3.59 | 3.58 | 3.59 |
| H-7 | 3.81 | 3.82 | 3.81 | 3.45 |
| H-12 | 3.97 | 3.98 | - | - |
Table 2: ¹³C NMR Chemical Shift (δ) Data for this compound and its Isomers (in ppm)
| Atom No. | This compound | Deoxycholic Acid | Chenodeoxycholic Acid | Ursodeoxycholic Acid |
| C-3 | 36.1 | 72.9 | 72.9 | 72.0 |
| C-5 | 42.9 | 42.1 | 42.1 | 38.8 |
| C-7 | 68.8 | 68.8 | 68.8 | 72.9 |
| C-12 | 73.1 | 73.1 | 42.9 | 43.6 |
| C-18 | 12.8 | 12.8 | 12.8 | 12.2 |
| C-19 | 23.5 | 23.5 | 23.5 | 23.8 |
| C-21 | 17.5 | 17.5 | 17.5 | 18.2 |
| C-24 (COOH) | 178.9 | 178.9 | 178.9 | 179.2 |
Note: The absence of a chemical shift for a particular atom indicates it is not applicable to that isomer (e.g., C-12 hydroxyl group in chenodeoxycholic and ursodeoxycholic acid).
The data clearly shows that the absence of a hydroxyl group at the C-3 position in this compound results in a significant upfield shift for the C-3 carbon signal (36.1 ppm) compared to its isomers (around 72 ppm). This is a primary diagnostic marker for its identification.
Experimental Protocol for NMR Spectroscopy of Bile Acids
The following is a typical experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of bile acids.[1]
Sample Preparation:
-
Weigh 1-2 mg of the bile acid standard.
-
Dissolve the sample in 600 µL of a suitable deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Instrument: Bruker AVIII 600 MHz NMR spectrometer (or equivalent) equipped with a cryoprobe.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Sequence: noesygppr1d for solvent suppression.
-
Spectral Width: 10 ppm.
-
Recycle Delay (RD): 2 seconds.
-
Acquisition Time: 1.36 seconds.
-
Scans: 16.
-
-
¹³C NMR:
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Spectral Width: 200-250 ppm.
-
Recycle Delay (RD): 2-5 seconds.
-
Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
2D NMR (for full assignment):
-
Standard pulse sequences for COSY, TOCSY, HSQC, and HMBC experiments should be used to fully assign all proton and carbon signals.
-
Workflow for Structural Confirmation
The process of confirming the structure of this compound using NMR involves a logical progression from sample preparation to spectral analysis and comparison.
References
Isodeoxycholic Acid vs. Chenodeoxycholic Acid: A Comparative Guide to Biological Activity
A comprehensive analysis of the biological activities of isodeoxycholic acid (IDCA) and chenodeoxycholic acid (CDCA) reveals a significant disparity in our current understanding. While CDCA is a well-characterized bile acid with established roles in metabolic regulation through the activation of key nuclear and cell surface receptors, data on the specific biological functions of IDCA remains limited, precluding a direct, detailed comparison of their activities.
This guide synthesizes the current scientific knowledge on both bile acids, presenting a detailed overview of CDCA's biological profile and contrasting it with the available information for IDCA. This comparison highlights the extensive research on CDCA's therapeutic potential and underscores the knowledge gap regarding the physiological and pharmacological roles of IDCA.
Overview of Biological Activities
Chenodeoxycholic acid is a primary bile acid synthesized in the liver from cholesterol. It is a potent natural agonist of the Farnesoid X Receptor (FXR) and an activator of the Takeda G-protein-coupled receptor 5 (TGR5), both of which are critical regulators of bile acid, lipid, and glucose metabolism. In contrast, this compound is a secondary bile acid formed by the epimerization of deoxycholic acid by intestinal bacteria. Its biological activities are not as extensively studied, with current literature suggesting it possesses reduced detergent properties and antimicrobial activity compared to other secondary bile acids.
Receptor Activation and Signaling Pathways
Farnesoid X Receptor (FXR) Activation
CDCA is one of the most potent endogenous ligands for FXR.[1][2] Activation of FXR by CDCA initiates a complex signaling cascade that regulates the expression of numerous genes involved in maintaining metabolic homeostasis.
Takeda G-protein-coupled Receptor 5 (TGR5) Activation
CDCA also activates TGR5, a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and immune cells. TGR5 activation by CDCA is involved in regulating energy expenditure, inflammation, and glucose homeostasis.
There is currently no available data on the activity of this compound on either FXR or TGR5.
Quantitative Comparison of Biological Activities
The following table summarizes the known quantitative data for the biological activities of chenodeoxycholic acid. A corresponding entry for this compound is not available due to a lack of published research.
| Parameter | Chenodeoxycholic Acid (CDCA) | This compound (IDCA) | Reference(s) |
| FXR Activation (EC₅₀) | ~10 - 30 µM | Data not available | [1] |
| TGR5 Activation | Activator | Data not available | |
| Effect on Bile Acid Synthesis | Potent suppressor | Data not available | |
| Effect on Cholesterol Synthesis | Inhibits | Data not available | |
| Cytotoxicity | Induces apoptosis at high concentrations | Less active than DCA in inhibiting gut bacterial growth; inhibits C. difficile spore germination | [3] |
Experimental Protocols
To facilitate further research and a direct comparison of these two bile acids, detailed experimental protocols for key assays are provided below.
Farnesoid X Receptor (FXR) Activation Assay (Cell-based Reporter Assay)
This assay is used to determine the ability of a compound to activate FXR and induce the expression of a reporter gene.
Protocol Details:
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a suitable density.
-
Transfection (if necessary): Co-transfect cells with an FXR expression vector and a reporter plasmid containing an FXR response element driving a reporter gene (e.g., luciferase).
-
Compound Treatment: Prepare serial dilutions of IDCA and CDCA. Add the compounds to the cells and incubate for 18-24 hours.
-
Cell Lysis: Remove the medium and lyse the cells using a suitable lysis buffer.
-
Reporter Assay: Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Plot the reporter activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Takeda G-protein-coupled Receptor 5 (TGR5) Activation Assay (cAMP Assay)
This assay measures the activation of TGR5 by quantifying the production of cyclic AMP (cAMP), a second messenger in the TGR5 signaling pathway.
Protocol Details:
-
Cell Culture: Plate cells engineered to express TGR5 (e.g., HEK293-TGR5) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of IDCA or CDCA in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) for a short period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP using a competitive immunoassay, such as an ELISA-based cAMP kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the compound concentration to determine the EC₅₀ value.
Conclusion
Chenodeoxycholic acid is a well-researched bile acid with significant and diverse biological activities, primarily mediated through the activation of FXR and TGR5. Its role in regulating metabolism has made it a target for therapeutic development. In stark contrast, this compound remains largely uncharacterized in terms of its specific molecular targets and downstream biological effects. The limited available data suggests it may have distinct properties from other secondary bile acids, particularly in its interactions with gut microbiota.
To fully understand the comparative biological activities of IDCA and CDCA, further research is imperative. Head-to-head studies employing standardized experimental protocols, such as those outlined above, are necessary to elucidate the potential physiological roles and therapeutic applications of this compound. This will not only fill a critical knowledge gap in bile acid biology but also potentially uncover new avenues for drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | Antibacterial | Chloride channel | TargetMol [targetmol.com]
- 3. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Purity of Synthetic Isodeoxycholic Acid Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Isodeoxycholic acid (IDCA), a secondary bile acid, is a critical component in various fields of research, including drug development and metabolic studies. The accuracy and reliability of these studies are contingent upon the purity of the chemical reference standards used. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthetic this compound reference standards, complete with experimental protocols and data to aid researchers in selecting the most appropriate method for their needs.
Key Purity Assessment Techniques
The primary methods for determining the purity of this compound reference standards are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and disadvantages in terms of sensitivity, specificity, and complexity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of bile acids and their impurities.[1][2] Reversed-phase chromatography with a C18 column is a common approach for analyzing bile acids like IDCA.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like bile acids, derivatization is necessary to increase their volatility for GC analysis.[4][5] This method offers high sensitivity and specificity, particularly when coupled with mass spectrometry for peak identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard.[6] It is a primary ratio method and does not require a reference standard of the analyte itself for quantification, making it a powerful tool for certifying the purity of reference materials.[6][7]
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning of analytes between a mobile and stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Measurement of the ratio of NMR signal integrals of the analyte to a certified internal standard of known purity.[6] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires a two-step derivatization (methylation and silylation) to increase volatility.[8] | Precise weighing of both the sample and a certified internal standard, followed by dissolution in a deuterated solvent. |
| Common Impurities Detected | Isomers (e.g., chenodeoxycholic acid, deoxycholic acid), precursors, and by-products of synthesis.[1][3] | Similar to HPLC, can identify a wide range of volatile impurities after derivatization. | Can quantify any proton-containing impurity with a distinct signal from the analyte and internal standard. |
| Advantages | Robust, widely available, good for separating isomers. | High sensitivity and specificity, excellent for identifying unknown impurities through mass spectral libraries. | High precision and accuracy, provides a direct measure of purity without the need for an identical reference standard, SI-traceable.[7] |
| Disadvantages | Requires a reference standard for each impurity to be quantified accurately, detector response can vary between compounds. | Derivatization can be time-consuming and may introduce artifacts, not suitable for thermally labile compounds. | Lower sensitivity compared to MS-based methods, requires a high-field NMR spectrometer, potential for signal overlap. |
Potential Impurities in Synthetic this compound
The synthesis of this compound can result in the presence of various impurities. Researchers should be aware of these potential contaminants when assessing the purity of a reference standard. Common impurities may include:
-
Stereoisomers: Chenodeoxycholic acid (CDCA), Deoxycholic acid (DCA), and Ursodeoxycholic acid (UDCA).[1][3]
-
Precursors and Intermediates: Cholic acid and other bile acid precursors used in the synthetic route.
-
By-products: Oxidation products or incompletely reacted starting materials.
Experimental Protocols
HPLC Purity Determination of this compound
This protocol is adapted from methods used for the analysis of related bile acids.[3][9]
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile, methanol, and a dilute formic acid solution (pH 2.5). A common starting point is a gradient elution to effectively separate impurities with different polarities.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the IDCA reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare solutions of potential impurity standards (e.g., CDCA, DCA) for peak identification.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm or ELSD.
-
-
Data Analysis:
-
Identify the peaks corresponding to IDCA and any impurities by comparing their retention times with those of the standards.
-
Calculate the purity of the IDCA standard by the area normalization method, assuming equal detector response for all components. For higher accuracy, use the external standard method with certified reference materials for each impurity.
-
GC-MS Purity Determination of this compound
This protocol involves a two-step derivatization process to make the bile acids amenable to GC analysis.[8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for steroid analysis (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol
-
Benzene
-
TMS diazomethane (approx. 10% in hexane)
-
Pyridine
-
N-trimethylsilylimidazole (TMSI)
-
Trimethylchlorosilane (TMCS)
-
This compound standard and sample
-
Internal standard (e.g., Cholic acid-d5)
Procedure:
-
Derivatization:
-
Methylation: To the dried sample, add methanol, benzene, and TMS diazomethane solution. Mix thoroughly and then evaporate the solvents under a stream of nitrogen.
-
Trimethylsilylation: To the methylated sample, add pyridine, TMSI, and TMCS. Heat at 60 °C for 10 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 180 °C, hold for 2 minutes, then ramp to 300 °C at 5 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-700
-
-
Data Analysis:
-
Identify the derivatized IDCA and impurity peaks based on their retention times and mass spectra.
-
Quantify the purity using the internal standard method.
-
qNMR Purity Determination of this compound
This protocol provides a general framework for qNMR analysis.[6][10]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
-
Certified internal standard of high purity (e.g., maleic acid, dimethyl sulfone). The choice of internal standard is critical and should have signals that do not overlap with the analyte signals.[3]
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the IDCA sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal of IDCA and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing Experimental Workflows
HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis of IDCA.
GC-MS Purity Analysis Workflow
Caption: Workflow for GC-MS purity analysis of IDCA.
qNMR Purity Analysis Workflow
Caption: Workflow for qNMR purity analysis of IDCA.
Conclusion
The selection of an appropriate analytical method for evaluating the purity of synthetic this compound reference standards is crucial for ensuring the quality and reliability of research data. HPLC offers a robust and widely accessible method for routine purity checks and the separation of isomers. GC-MS provides high sensitivity and specificity, making it ideal for identifying and quantifying trace impurities, although it requires a more involved sample preparation process. For the highest level of accuracy and for the certification of reference materials, qNMR is the method of choice, offering direct and absolute quantification without the need for an identical reference standard. Researchers should consider the specific requirements of their application, available instrumentation, and the potential impurities present when choosing the most suitable method.
References
- 1. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of Ursodeoxycholic Acid and Related Impurities in Pharmaceutical Preparations by HPLC with Evaporative Light Scattering Detector | Semantic Scholar [semanticscholar.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Restek - Blog [restek.com]
- 5. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. qNMR - BIPM [bipm.org]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
Comparative study of isodeoxycholic acid levels in healthy versus diseased patient cohorts.
For Researchers, Scientists, and Drug Development Professionals
Isodeoxycholic acid (IDCA), a secondary bile acid formed by the metabolic activities of the gut microbiota, is emerging as a molecule of interest in various physiological and pathological processes. Its structural similarity to other bile acids, such as deoxycholic acid (DCA), has often led to its quantification as part of a larger bile acid pool. However, understanding the specific alterations in IDCA levels across different diseases is crucial for elucidating its potential role as a biomarker or therapeutic target. This guide provides a comparative overview of this compound levels in healthy individuals versus those with various disease conditions, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Levels
Precise quantitative data for this compound across a wide spectrum of diseases remains an area of active research. Often, studies report on the more abundant deoxycholic acid (DCA), an isomer of IDCA. The data presented below includes available information on IDCA and uses DCA as a surrogate where specific IDCA data is limited, highlighting the need for more targeted research. These values are highly dependent on the analytical method, sample type (serum/fecal), and patient cohort characteristics.
| Condition | Analyte | Sample Type | Healthy Cohort Concentration | Diseased Cohort Concentration | Key Findings |
| Colorectal Neoplasms | Deoxycholic Acid (DCA) | Serum | Lower | Higher in patients with colonic neoplasms compared to a control group.[1][2] | Elevated levels of primary conjugated bile acids and decreased levels of secondary free bile acids, including DCA, were observed in patients with colonic neoplasms.[1][2] |
| Ulcerative Colitis | Deoxycholic Acid (DCA) | Fecal | Higher | Lower levels were found in patients with ulcerative colitis compared to healthy controls.[3] | The study also noted reduced levels of lithocholic acid (LCA) and total secondary bile acids in UC patients.[3] |
| Inflammatory Bowel Disease (IBD) | Deoxycholic Acid (DCA) | Serum & Fecal | Higher | Significantly decreased levels in both serum and feces of IBD patients compared to healthy controls.[4] | The decrease in DCA was associated with alterations in the gut microbiota.[4] |
| Liver Cirrhosis | Deoxycholic Acid (DCA) | Fecal | Higher | Patients with advanced cirrhosis had the lowest total and secondary bile acid levels, including DCA, compared to early cirrhotics and healthy controls.[5][6] | The ratio of secondary to primary bile acids was also lowest in advanced cirrhosis.[5] |
| Functional Gut Disorders (Diarrhea-predominant) | Various Bile Acids | Fecal | Lower | Individuals with a diarrhea phenotype had higher concentrations of bile acids compared to those with constipation and healthy controls.[7][8][9] | This suggests an alteration in bile acid metabolism and transport in these conditions.[7][8][9] |
Note: The concentrations are presented qualitatively ("Higher" or "Lower") due to the variability in reported units and methodologies across different studies. For precise quantitative comparisons, it is essential to refer to the original research articles.
Experimental Protocols
The accurate quantification of this compound and other bile acids is critical for comparative studies. The most common and robust methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of Serum Bile Acids by LC-MS/MS
This method offers high sensitivity and specificity for the simultaneous measurement of multiple bile acids in serum or plasma.
-
Sample Preparation:
-
A small volume of serum (typically 50-100 µL) is used.
-
Proteins are precipitated by adding a solvent like acetonitrile or methanol. This step is often performed in the presence of a suite of isotopically labeled internal standards to ensure accurate quantification.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing the bile acids, is collected for analysis.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A reversed-phase C18 column is commonly used to separate the different bile acid species based on their hydrophobicity.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid or ammonium acetate) and an organic component (e.g., acetonitrile and/or methanol) is employed to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC system is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in the negative ion mode is typically used to ionize the bile acids.
-
Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each bile acid and its corresponding internal standard are monitored. This provides high selectivity and reduces matrix interference.
-
Quantification of Fecal Bile Acids by GC-MS
GC-MS is a powerful technique for analyzing the complex mixture of bile acids found in fecal samples.
-
Sample Preparation:
-
Fecal samples are typically lyophilized (freeze-dried) to remove water and then homogenized.
-
A known amount of the dried fecal matter is subjected to extraction with an organic solvent, often after a saponification step (heating with an alkaline solution) to hydrolyze any conjugated or esterified bile acids.
-
Solid-phase extraction (SPE) is frequently used to clean up the extract and remove interfering substances.
-
The bile acids are then derivatized to increase their volatility for GC analysis. This usually involves a two-step process: esterification of the carboxylic acid group (e.g., with methanol) followed by silylation of the hydroxyl groups (e.g., with a reagent like BSTFA).
-
-
Gas Chromatographic Separation:
-
The derivatized sample is injected into a gas chromatograph.
-
A capillary column with a non-polar or medium-polarity stationary phase is used to separate the different bile acid derivatives based on their boiling points and interactions with the column.
-
-
Mass Spectrometric Detection:
-
The separated compounds eluting from the GC column are introduced into a mass spectrometer.
-
Electron ionization (EI) is commonly used, which generates characteristic fragmentation patterns for each bile acid derivative.
-
Quantification is typically performed in the Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect specific, abundant ions for each analyte, enhancing sensitivity and selectivity.
-
Visualizing the Pathways and Processes
To better understand the context of this compound in biological systems and the methods used to study it, the following diagrams are provided.
Experimental workflow for fecal bile acid analysis by GC-MS.
Generalized bile acid signaling pathways.
References
- 1. Xia & He Publishing [xiahepublishing.com]
- 2. Correlation analysis between serum bile acid profiles and colonic neoplasms | EurekAlert! [eurekalert.org]
- 3. Altered fecal bile acid composition in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxycholic acid exacerbates intestinal inflammation by modulating interleukin-1 β expression and tuft cell proportion in dextran sulfate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of the Fecal Bile Acid Profile by Gut Microbiota in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Isodeoxycholic Acid: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like isodeoxycholic acid is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates potential hazards but also ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] This document provides comprehensive information regarding its physical and chemical properties, hazards, and necessary personal protective equipment (PPE).
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[2][3]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[2][4]
-
Ingestion and Inhalation: Do not ingest or inhale the substance. If swallowed, seek immediate medical assistance.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many laboratory chemicals, should be approached systematically. The primary method for disposal involves treating it as hazardous chemical waste, which is then handled by a licensed waste contractor.[1]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the chemical name, concentration, and hazard symbols.[5]
-
Do not mix this compound waste with other incompatible chemical waste streams.[5][6] Segregation is crucial to prevent dangerous reactions.[1]
-
-
Container Selection and Management:
-
Collection of Waste:
-
Solid Waste: Sweep up solid this compound and place it into the designated, labeled waste container.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered contaminated and placed in the same waste container.[7]
-
Solutions: Unused or waste solutions of this compound should be collected in a compatible, labeled liquid waste container.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area is cool and dry.[2]
-
-
Arranging for Disposal:
While one Safety Data Sheet suggests that smaller quantities might be disposed of with household waste, this should be approached with extreme caution and is generally not recommended in a professional laboratory setting without explicit approval from your institution's EHS department. The more stringent approach of treating it as chemical waste is the safest and most compliant method.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the handling of this compound.
| Property | Value | Source |
| Solubility in Ethanol | ~20 mg/mL | [10] |
| Solubility in DMSO | ~20 mg/mL | [10] |
| Solubility in DMF | ~30 mg/mL | [10] |
| Aqueous Solubility | Sparingly soluble | [10] |
| Storage Temperature | -20°C | [10] |
| pH of Waste for Sewer | Between 4-10 (General Guideline) | [11] |
Experimental Protocol: Waste Characterization
Prior to disposal, it is essential to characterize the waste stream. This involves documenting the composition and approximate concentrations of the waste.
Methodology:
-
Maintain a Log: For each waste container, maintain a log sheet that details the contents being added.
-
Record Chemical Identity: Clearly write the full chemical name, "this compound," and any solvents or other chemicals present in the mixture.
-
Estimate Concentrations: Provide an approximate percentage or concentration of each component.
-
Date and User Information: Record the date the waste is generated and the name of the individual responsible.
This information is crucial for the waste disposal contractor to handle the material safely and in accordance with regulations.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a secure and compliant research environment.
References
- 1. monash.edu [monash.edu]
- 2. fishersci.fr [fishersci.fr]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. fishersci.com [fishersci.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. hse.gov.uk [hse.gov.uk]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. osuseafoodlab.oregonstate.edu [osuseafoodlab.oregonstate.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Isodeoxycholic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isodeoxycholic acid, a bile acid used in research. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your work.
While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is prudent to treat it as a potentially hazardous substance until more comprehensive toxicological data is available.[1] Always review the complete and most current SDS for the specific product you are using before commencing any work.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the recommended personal protective equipment for handling this compound, based on best practices for handling chemical compounds in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Usage Notes |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[2] Ensure gloves are worn on clean hands and replaced if contaminated. After use, hands should be washed thoroughly. |
| Eyes & Face | Safety glasses with side shields or chemical safety goggles | Provides protection against splashes.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3] |
| Body | Laboratory coat or impervious gown | A long-sleeved, impermeable gown that closes in the back is recommended to protect skin and clothing.[4] |
| Respiratory | Use in a well-ventilated area. A respirator may be required based on a risk assessment. | Work should be conducted in a chemical fume hood to minimize inhalation of dust or aerosols. If a respirator is needed, a program compliant with OSHA's 29 CFR 1910.134 must be followed.[5] |
| Feet | Closed-toe shoes | --- |
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal procedures are crucial to prevent contamination and ensure the safety of all laboratory personnel. The following workflow outlines the key steps for the safe management of this compound.
Detailed Experimental Protocols
1. Preparation of a Stock Solution:
This compound is typically supplied as a solid.[1] To prepare a stock solution, follow these steps:
-
Ensure Proper Ventilation: Work in a chemical fume hood to avoid inhalation of the solid powder.
-
Don PPE: Wear all recommended personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the solid in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[1] The solubility is approximately 20 mg/mL in ethanol and DMSO, and 30 mg/mL in DMF.[1] For aqueous buffers, first dissolve in DMF and then dilute with the aqueous buffer.[1]
2. Spill Management:
In the event of a spill, adhere to the following procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
Control the Spill: For minor spills, use an absorbent material to contain the substance.[6] Avoid generating dust.[6]
-
Clean-up: Wearing appropriate PPE, carefully clean the affected area. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Thoroughly decontaminate the spill area.
3. First Aid Measures:
Immediate and appropriate first aid is crucial in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.[5]
4. Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]
-
Waste Collection: Collect all waste materials (including contaminated gloves, absorbent pads, and empty containers) in a designated, clearly labeled, and sealed container.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain.
By implementing these safety and handling protocols, you can create a secure research environment and ensure the well-being of all laboratory personnel. Always prioritize safety and consult your institution's safety guidelines for specific procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
